Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDPLWXJNKTNP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543341 | |
| Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235181-00-6 | |
| Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document details a proven synthetic protocol and outlines key analytical and characterization data.
Compound Identification
| Parameter | Value |
| Compound Name | (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid |
| CAS Number | 106973-37-9 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | (3S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid |
| InChI Key | LAHROJZLGLNLBT-JTQLQIEISA-N |
| SMILES | O=C([C@H]1N(CC2=CC=CC=C2)C(=O)CO1)O |
Physicochemical and Analytical Data
| Property | Value | Source |
| Physical Form | White to off-white powder or crystals | Sigma-Aldrich |
| Melting Point | 170-173 °C | Chemical-Suppliers |
| Purity | ≥97% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| HPLC Retention Time | 1.82 min | ChemicalBook |
| Chiral HPLC Retention Time | 7.94 min (100% ee) | ChemicalBook |
Synthesis Protocol
A general and effective method for the synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate has been reported, starting from N-benzyl-L-serine. The procedure involves an initial acylation followed by an intramolecular cyclization.
Experimental Procedure
Step 1: N-Acylation of N-benzyl-L-serine
-
To a reactor, add N-benzyl-L-serine (1.0 equivalent) and tetrahydrofuran (THF, 6.1 volumes).
-
Cool the resulting solution to 0-5 °C.
-
Add a pre-cooled (0-5 °C) aqueous solution of potassium carbonate (3.0 equivalents) in 6.1 volumes of water.
-
Slowly add chloroacetyl chloride (1.4 equivalents) through an addition funnel, ensuring the internal temperature is maintained below 5 °C.
-
Stir the biphasic reaction mixture at 0-5 °C for approximately 30 minutes.
-
Monitor the reaction progress by HPLC. If the residual N-benzyl-L-serine is greater than 6 area percent, add additional chloroacetyl chloride.
Step 2: Intramolecular Cyclization and Work-up
-
Once the acylation is complete, slowly add a 50 wt% sodium hydroxide solution while maintaining the internal temperature between 5-10 °C, until the pH is stable above 13.5.
-
Monitor the cyclization by HPLC until the total intermediate is less than 1 area percent.
-
Warm the reaction mixture to 25 °C and add heptane (2.03 volumes). Stir vigorously for 10 minutes and allow the layers to separate. Discard the upper organic phase.
-
Repeat the heptane wash (3.04 volumes) on the aqueous phase and discard the organic layer.
Step 3: Precipitation and Isolation
-
Cool the aqueous phase to -5 to 0 °C.
-
Slowly add 37 wt% hydrochloric acid, maintaining the temperature below 10 °C, until the pH is less than 2.
-
Age the resulting slurry at -10 to 0 °C for at least 4 hours.
-
Filter the slurry through a Whatman No. 1 filter paper.
-
Wash the filter cake with pre-cooled (3-7 °C) water (2 x 4.57 volumes).
-
Dry the wet filter cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.
Reported Yield: 84.9% (uncorrected)
Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Characterization
Chromatographic Analysis
-
HPLC: A reversed-phase HPLC method can be utilized for reaction monitoring and purity assessment.
-
Column: YMC S5 ODS, 4.6 × 50 mm
-
Mobile Phase: Gradient elution from 10-90% aqueous methanol containing 0.2% phosphoric acid
-
Flow Rate: 4 mL/min
-
Detection: 220 nm
-
-
Chiral HPLC: The enantiomeric excess can be determined using a chiral stationary phase.
-
Column: Chiralcel OJ-R, 150 × 4.6 mm, 5 µm
-
Mobile Phase: Methanol: 0.2% phosphoric acid aqueous solution (50:50)
-
Flow Rate: 1 mL/min
-
Detection: 210 nm
-
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (aromatic region), the benzylic methylene protons, the diastereotopic protons of the morpholine ring, and the chiral proton at the 3-position.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the morpholine ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (235.24 g/mol ). Predicted m/z values for common adducts include [M+H]⁺ at 236.09174 and [M+Na]⁺ at 258.07368.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad), the C=O stretches of the carboxylic acid and the amide, and C-H stretches of the aromatic and aliphatic groups.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.
Caption: A step-by-step workflow for the synthesis and analysis.
Technical Guide: Physicochemical Properties of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and analysis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physicochemical Properties
Quantitative data for the parent compound and its immediate precursor, (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid, are summarized below. It is important to note that while some experimental data is available for the carboxylic acid, many properties for the methyl ester are predicted.
| Property | Value | Source |
| Compound | This compound | |
| CAS Number | 106910-81-0 | |
| Molecular Formula | C₁₃H₁₅NO₄ | |
| Molecular Weight | 249.26 g/mol | |
| XLogP3-AA | 0.8 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 55.8 Ų | |
| Color/Form | Pale-yellow to Yellow-brown Solid | |
| Solubility | Slightly soluble (6.5 g/L) at 25 °C | |
| pKa | -2.96 ± 0.40 (Predicted) | |
| Compound | (3S)-4-benzyl-5-oxo-morpholine-3-carboxylic acid | |
| CAS Number | 106910-79-6 | |
| Molecular Formula | C₁₂H₁₃NO₄ | |
| Molecular Weight | 235.24 g/mol | |
| Melting Point | 170-173 °C | |
| Appearance | White solid |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the carboxylic acid precursor followed by esterification.
Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid[3]
This procedure details the synthesis of the carboxylic acid precursor from N-benzyl-L-serine.
Materials:
-
N-benzyl-L-serine
-
Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Chloroacetyl chloride
-
50 wt% Sodium hydroxide (NaOH) solution
-
Heptane
-
37 wt% Hydrochloric acid (HCl)
-
Water
Procedure:
-
N-benzyl-L-serine (1.0 eq.) and THF (6.1 vol.) are added to a reactor.
-
The resulting solution is cooled to 0-5 °C.
-
A pre-cooled aqueous solution of potassium carbonate (3.0 eq. in 6.1 vol. of water, 0-5 °C) is added.
-
Chloroacetyl chloride (1.4 eq.) is slowly added through an addition funnel, ensuring the internal temperature is maintained below 5 °C.
-
The biphasic reaction mixture is stirred at 0-5 °C for approximately 30 minutes.
-
The reaction progress is monitored by HPLC. If the residual N-benzyl-L-serine is greater than 6 area percent, additional chloroacetyl chloride is added.
-
Once the reaction is complete, 50 wt% sodium hydroxide solution is slowly added, maintaining the internal temperature between 5-10 °C, until the pH is stabilized at >13.5.
-
The reaction mixture is warmed to 25 °C, and heptane (2.03 v/v) is added. The mixture is stirred rapidly for 10 minutes and then allowed to stratify. The upper organic phase is discarded.
-
The aqueous phase is washed again with heptane (3.04 v/v).
-
The aqueous phase is cooled to -5 to 0 °C, and 37 wt% hydrochloric acid is slowly added, keeping the temperature below 10 °C, until the pH is less than 2.
-
The resulting slurry is kept at -10 to 0 °C for at least 4 hours.
-
The slurry is filtered, and the filter cake is washed with pre-cooled (3-7 °C) water (2 x 4.57 v/v).
-
The wet filter cake is dried under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.
Esterification to this compound
A standard esterification procedure, such as Fischer esterification, can be employed to convert the carboxylic acid to its methyl ester.
Materials:
-
(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Visualizations
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate structural formula and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, stereochemistry, and key data pertaining to Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a chiral heterocyclic compound of interest in synthetic and medicinal chemistry.
Structural Formula and Stereochemistry
This compound is a morpholinone derivative characterized by a benzyl group attached to the nitrogen atom at position 4 and a methyl carboxylate group at position 3. The "(S)" designation indicates the stereochemical configuration at the chiral center, which is the carbon atom at the 3-position of the morpholine ring.
The fundamental structural details are summarized in the table below.
| Identifier | Value |
| IUPAC Name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| CAS Number | 1235181-00-6[1] |
| Canonical SMILES | COC(=O)[C@H]1COCC(=O)N1CC2=CC=CC=C2 |
| InChI | InChI=1S/C13H15NO4/c1-18-13(17)12-9-19-8-11(16)14(12)7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1 |
| InChIKey | UTUDPLWXJNKTNP-VSHITZAQSA-N |
Visualization of the Chemical Structure
The following diagram illustrates the two-dimensional structure of this compound, highlighting the key functional groups and the chiral center.
Synthesis and Experimental Protocols
A plausible synthetic route would involve the N-benzylation of L-aspartic acid or its corresponding methyl ester, followed by an intramolecular cyclization to form the morpholinone ring.
Conceptual Synthetic Pathway
The logical workflow for a potential synthesis is outlined below. This diagram illustrates the key transformations from a starting amino acid to the final product.
Note: This represents a generalized approach. The specific reagents, reaction conditions (temperature, solvent, catalysts), and purification methods would require experimental optimization. Key considerations for such a synthesis would include the use of protecting groups to prevent side reactions and the selection of appropriate reducing and cyclizing agents to ensure stereochemical integrity.
Physicochemical Data
Currently, detailed, experimentally verified quantitative data for this compound is limited in publicly accessible databases. The following table summarizes predicted and known properties.
| Property | Value | Source |
| Purity | 95% | BOC Sciences[1] |
| XlogP (predicted) | 0.8 | PubChem |
Further experimental characterization would be necessary to determine definitive values for properties such as melting point, optical rotation, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Potential Applications in Research and Drug Development
Chiral morpholinone scaffolds are recognized as important pharmacophores in medicinal chemistry.[2] They are present in a variety of biologically active molecules and are considered privileged structures in drug discovery. The specific stereochemistry and functional groups of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This compound is a chiral heterocyclic compound with a well-defined structure and stereochemistry. While detailed experimental protocols and a comprehensive set of physicochemical data are not extensively documented in the public domain, its synthesis is conceptually achievable from L-aspartic acid derivatives. Its structural motifs suggest potential utility as a scaffold or intermediate in the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its applications in medicinal chemistry and organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public domain data specifically for the (S)-enantiomer, this document also includes information on its corresponding carboxylic acid and the (R)-enantiomer of the methyl ester to provide a broader context for researchers. This guide covers the chemical identity, physical properties, and available synthetic approaches for structurally related compounds. It is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics.
Chemical Identity and Properties
While a specific CAS number for this compound remains elusive in public databases, key information for closely related compounds has been compiled. The molecular weight for both the (S) and (R) enantiomers of the methyl ester is 249.26 g/mol .
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | Not Available | C₁₃H₁₅NO₄ | 249.26 |
| (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid | 106910-79-6[1] | C₁₂H₁₃NO₄ | 235.24[1] |
| (R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | 1235639-75-4[2] | C₁₃H₁₅NO₄ | 249.26[2] |
Synthesis and Experimental Protocols
A common approach to synthesizing the morpholine core involves the cyclization of an appropriate amino alcohol precursor. For the target molecule, a potential synthetic route could start from (S)-serine methyl ester.
Conceptual Synthetic Workflow:
The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway.
Caption: Conceptual synthetic pathway for this compound.
Biological Activity and Drug Development Potential
There is currently no publicly available information regarding the specific biological activity, mechanism of action, or involvement in signaling pathways for this compound. The morpholine scaffold is a well-recognized privileged structure in medicinal chemistry, frequently appearing in molecules targeting the central nervous system. For instance, the related (R)-enantiomer is suggested to be a precursor for compounds with potential applications as antidepressants or antipsychotics, owing to the specific interactions facilitated by its chiral center.
The lack of biological data for the (S)-enantiomer presents a clear opportunity for further research. Screening this compound against a variety of biological targets could uncover novel pharmacological activities and pave the way for its development as a therapeutic agent.
Conclusion and Future Directions
This compound is a chiral molecule with potential for applications in drug discovery, yet it remains largely unexplored. This technical guide has summarized the currently available information, primarily focusing on its chemical identity and the properties of closely related analogs.
Future research efforts should be directed towards:
-
The development and publication of a robust and stereoselective synthesis for this compound.
-
Comprehensive screening of the compound's biological activity across a range of therapeutic targets.
-
Elucidation of its mechanism of action and any relevant signaling pathways should biological activity be identified.
The generation of such data will be crucial in determining the therapeutic potential of this compound and guiding its future development.
References
An In-depth Technical Guide to the Synthesis of Chiral Morpholine Derivatives from Amino Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged heterocyclic scaffold frequently found in a wide array of FDA-approved drugs and biologically active compounds, including antidepressants, anticancer agents, and antibiotics.[1][2][3] Its unique physicochemical properties, such as aqueous solubility and metabolic stability, make it a valuable component in medicinal chemistry. The synthesis of chiral, enantiomerically pure morpholine derivatives is of paramount importance, as the stereochemistry often dictates the biological activity and therapeutic efficacy. Natural amino acids provide an abundant, inexpensive, and versatile chiral pool for the asymmetric synthesis of these valuable heterocycles.[4]
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing chiral morpholine derivatives from amino acids. It details key experimental methodologies, summarizes quantitative data for comparative analysis, and visualizes the primary synthetic workflows.
Core Synthetic Strategies: From Amino Acid to Morpholine
The conversion of amino acids into chiral morpholines generally follows two main pathways:
-
Reduction to Chiral Amino Alcohols: The most prevalent strategy involves the initial reduction of the amino acid's carboxylic acid moiety to a primary alcohol, yielding a chiral 1,2-amino alcohol. This versatile intermediate then undergoes various cyclization or annulation reactions to form the morpholine ring.
-
Direct Cyclization Strategies: Certain methods allow for the formation of morpholine-2-ones or morpholine-2,5-diones, which can be subsequently reduced to the desired morpholine core.
The following sections explore these strategies in detail, focusing on the formation of differently substituted morpholine rings.
Figure 1: High-level overview of the main synthetic routes.
Synthesis via Chiral Amino Alcohols
The reduction of enantiomerically pure amino acids to their corresponding amino alcohols is a standard transformation that provides the key building blocks for numerous morpholine syntheses.
Intramolecular Cyclization Strategies
These methods involve forming the morpholine ring by creating a C-N or C-O bond within a single, appropriately functionalized amino alcohol derivative.
This strategy is effective for producing regiochemically diverse morpholines.[1] The key step is the cyclization of an amino alcohol derivative containing a Michael acceptor.
-
Aza-Michael Reaction: Used for 5-substituted-3-morpholine acetic acid esters. The synthesis starts with an N-protected amino alcohol (e.g., N-Boc-alaninol), which is O-allylated. Cross-metathesis with ethyl acrylate installs the Michael acceptor, and subsequent deprotection and cyclization yield the morpholine ring.[1]
-
Oxa-Michael Reaction: Used for 5-substituted-2-morpholine acetic acid esters. An amino alcohol (e.g., 2-aminopropan-1-ol) is selectively N-protected (e.g., with a nosyl group), followed by N-alkylation with a crotonate to introduce the Michael acceptor. Base-mediated cyclization then forms the C-O bond.[1]
References
Preparation of Enantiopure Morpholine-3-Carboxylic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the preparation of enantiopure morpholine-3-carboxylic acid esters. These chiral heterocycles are significant building blocks in medicinal chemistry and drug development. This document details various synthetic strategies, complete with experimental protocols and comparative data, to aid researchers in selecting and implementing the most suitable method for their specific needs.
Synthesis from Chiral Pool Precursors: The L-Serine Approach
A prevalent and reliable method for synthesizing enantiopure morpholine-3-carboxylic acid utilizes the readily available and inexpensive chiral precursor, L-serine. This strategy leverages the inherent stereochemistry of the starting material to establish the desired chirality in the final product.
A common pathway involves a five-step synthesis commencing with the protection of the carboxylic acid and amino groups of L-serine, followed by cyclization and subsequent deprotection and esterification.
Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine.[1][2]
Step 1: Protection of L-Serine as L-Serine tert-butyl ester
-
L-Serine (10.5 g) is dissolved in tert-butyl acetate (20 ml).
-
At 0°C, a 5 ml aqueous solution of perchloric acid (2 g) is slowly added dropwise.
-
The reaction mixture is gradually warmed to room temperature and stirred for 8 hours.
-
The mixture is then washed with 10 ml of water and 10 ml of ammonium chloride solution.
-
The aqueous layers are combined, and the pH is adjusted to 9-10 with potassium carbonate.
-
The product is extracted with dichloromethane (3 x 100 ml).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield L-serine tert-butyl ester as a faint yellow oily matter (yield: 10.0 g, 65.0%).
Step 2: N-Chloroacetylation
-
The L-serine tert-butyl ester from the previous step is dissolved in dichloromethane.
-
At 0-10°C, a dichloromethane solution of chloroacetyl chloride is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction mixture is washed, and the organic layer is dried to obtain N-chloroacetyl-L-serine tert-butyl ester.
Step 3: Intramolecular Cyclization
-
The N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene.
-
A toluene solution of sodium ethoxide is added dropwise, and the mixture is heated to facilitate the intramolecular Williamson ether synthesis, leading to the formation of (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.
Step 4: Reduction of the Amide
-
(S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is dissolved in methanol.
-
At -10°C to 0°C, aluminum trichloride and sodium borohydride are successively added.
-
The reaction mixture is warmed and stirred to complete the reduction of the amide to the corresponding amine, yielding (S)-morpholine-3-carboxylic acid tert-butyl ester.
Step 5: Deprotection
-
(S)-morpholine-3-carboxylic acid tert-butyl ester (6 g) is dissolved in methanol (40 ml).
-
At 0°C, a 30% methanolic solution of hydrogen chloride (20 ml) is slowly added.
-
The mixture is stirred at 0°C for 1 hour, then at room temperature for another hour.
-
The solvent is removed under reduced pressure to yield (S)-morpholine-3-carboxylic acid (yield: 5.2 g, 97.2%).
Final Esterification
The resulting morpholine-3-carboxylic acid can be converted to its corresponding ester via standard esterification methods, such as Fischer-Speier or Steglich esterification, depending on the desired ester and the compatibility of other functional groups.
Fischer-Speier Esterification: This method involves reacting the carboxylic acid with an excess of the desired alcohol under acidic catalysis (e.g., sulfuric acid) with heating.[1][2][3][4] The reaction is driven to completion by removing the water formed, often through azeotropic distillation.[2]
Steglich Esterification: For more sensitive substrates, the Steglich esterification offers a milder alternative.[5][6][7] This reaction uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the ester formation at room temperature.[5][6][7]
Visualizing the L-Serine Synthetic Pathway
Caption: Synthetic pathway from L-Serine.
Catalytic Asymmetric Synthesis from Aminoalkynes
A powerful and elegant approach for the enantioselective synthesis of 3-substituted morpholines involves a one-pot, two-step catalytic process starting from readily available aminoalkynes. This method combines a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation.[8][9][10][11]
This strategy is notable for its high efficiency and excellent enantioselectivity, providing access to a diverse range of 3-substituted morpholines with enantiomeric excesses often exceeding 95%.[8][9][10][11]
Experimental Protocol: Catalytic Asymmetric Synthesis of 3-Phenylmorpholine
Step 1: Titanium-Catalyzed Hydroamination
-
In a glovebox, a vial is charged with the aminoalkyne substrate, a bis(amidate)bis(amido)titanium catalyst, and a suitable solvent (e.g., toluene).
-
The reaction mixture is stirred at an elevated temperature until the hydroamination is complete, forming a cyclic imine intermediate.
Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
-
To the crude reaction mixture from the previous step, a solution of the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, and a hydrogen source (e.g., formic acid/triethylamine mixture) is added.
-
The reaction is stirred at room temperature until the reduction of the cyclic imine to the chiral morpholine is complete.
-
The product is then isolated and purified using standard chromatographic techniques.
Quantitative Data for Catalytic Asymmetric Synthesis
| Entry | 3-Substituent | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | >99 |
| 2 | 4-Methylphenyl | 82 | >99 |
| 3 | 4-Methoxyphenyl | 80 | >99 |
| 4 | 4-Chlorophenyl | 88 | 99 |
| 5 | 2-Thienyl | 75 | 98 |
| 6 | Cyclohexyl | 70 | 96 |
Data compiled from representative examples in the literature.
Visualizing the Catalytic Asymmetric Synthesis Workflow
Caption: Catalytic asymmetric synthesis workflow.
Synthesis via Ring-Opening of Chiral Aziridines
Another effective strategy for the enantioselective synthesis of morpholines involves the SN2-type ring-opening of activated chiral aziridines with haloalcohols.[12] This method provides a high degree of regio- and stereocontrol, leading to a variety of substituted morpholines in high yield and enantiopurity.
The process typically involves a Lewis acid-promoted ring-opening of an N-activated aziridine with a haloalcohol, followed by a base-mediated intramolecular cyclization.
Experimental Protocol: Synthesis from an N-Tosyl-2-phenylaziridine
Step 1: Lewis Acid-Mediated Ring-Opening of Aziridine
-
To a solution of the enantiopure N-tosyl-2-phenylaziridine in a suitable solvent (e.g., dichloromethane), a Lewis acid (e.g., BF₃·OEt₂) is added at a low temperature (e.g., 0°C).
-
The corresponding haloalcohol (e.g., 2-bromoethanol) is then added, and the reaction is stirred until the aziridine ring-opening is complete, affording a haloalkoxy amine intermediate.
Step 2: Base-Mediated Intramolecular Cyclization
-
The crude haloalkoxy amine is treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to induce intramolecular cyclization.
-
The reaction proceeds via an intramolecular Williamson ether synthesis to furnish the desired enantiopure morpholine derivative.
-
The product is then purified by column chromatography.
Quantitative Data for Synthesis from Chiral Aziridines
| Entry | Aziridine Substituent | Haloalcohol | Yield (%) | ee (%) |
| 1 | Phenyl | 2-Bromoethanol | 92 | >99 |
| 2 | Benzyl | 2-Bromoethanol | 88 | >99 |
| 3 | Isopropyl | 2-Bromoethanol | 85 | >99 |
| 4 | Phenyl | 3-Bromopropanol | 90 | >99 |
Data represents typical yields and enantiomeric excesses for this methodology.
Visualizing the Aziridine Ring-Opening Strategy
Caption: Aziridine ring-opening pathway.
Solid-Phase Synthesis of Morpholine-3-Carboxylic Acid Derivatives
For the generation of libraries of morpholine derivatives for high-throughput screening, solid-phase synthesis offers a highly efficient approach. This method involves anchoring a protected amino acid, such as Fmoc-Ser(tBu)-OH, to a solid support and building the morpholine scaffold through a series of resin-bound reactions.[13]
The final products are cleaved from the resin in a stereoselective manner to yield the desired morpholine-3-carboxylic acid derivatives.
Experimental Workflow for Solid-Phase Synthesis
-
Resin Loading: Immobilize Fmoc-Ser(tBu)-OH onto a suitable solid support (e.g., Wang resin).
-
N-Alkylation/N-Sulfonylation/N-Acylation: Perform N-functionalization of the resin-bound amino acid.
-
Cyclization: Induce intramolecular cyclization to form the morpholine ring on the solid support.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with a silane scavenger) to release the desired morpholine-3-carboxylic acid derivative into solution. The inclusion of a reducing agent like triethylsilane in the cleavage step can stereoselectively reduce any imine intermediates formed during the process.
Visualizing the Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis workflow.
Conclusion
The preparation of enantiopure morpholine-3-carboxylic acid esters can be achieved through several robust and versatile synthetic strategies. The choice of method will depend on factors such as the availability of starting materials, the desired substitution pattern on the morpholine ring, and the scale of the synthesis. The classical approach starting from L-serine remains a cost-effective and reliable option. For rapid access to a diverse range of 3-substituted morpholines with high enantiopurity, the catalytic asymmetric synthesis from aminoalkynes is a powerful tool. The aziridine ring-opening strategy offers excellent stereocontrol, while solid-phase synthesis is well-suited for the generation of compound libraries. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize these valuable chiral building blocks for their drug discovery and development endeavors.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]
- 11. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Ascendance of Morpholinone-Based Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries have long served as a reliable tool in this endeavor, guiding the stereochemical outcome of reactions to yield specific isomers. While oxazolidinone-based auxiliaries, famously pioneered by David A. Evans, have dominated the field, a powerful and versatile class of morpholinone-based chiral auxiliaries has emerged, offering unique advantages in the synthesis of complex molecules.
This in-depth technical guide explores the background, discovery, and application of morpholinone-based chiral auxiliaries. It provides a comprehensive overview of their synthesis, mechanisms of stereocontrol, and utility in key asymmetric transformations, supported by quantitative data and detailed experimental protocols.
Background and Discovery: A Shift in Chiral Scaffolds
The concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation, has been a fundamental strategy in asymmetric synthesis.[1] The seminal work of Evans in the early 1980s introduced oxazolidinone auxiliaries derived from readily available amino acids, which demonstrated remarkable stereocontrol in enolate alkylations and aldol reactions.[1] These auxiliaries function by creating a sterically defined environment that favors the approach of reagents from a specific face of the molecule.
The development of morpholinone-based chiral auxiliaries represents a logical evolution of this concept. Morpholinones, which are six-membered heterocyclic compounds containing both an ether and an amide functional group, offer a distinct conformational landscape compared to their five-membered oxazolidinone counterparts. This unique structural feature can lead to different and sometimes superior levels of stereochemical induction.
A significant breakthrough in the application of chiral morpholinones came from the work of Powell and Walczak, who developed a practical and high-yielding synthesis of chiral 1,2-amino alcohols and morpholin-2-ones using arylglyoxals and the readily available chiral auxiliary, pseudoephedrine.[2][3] This work highlighted the potential of using the inherent chirality of natural products to construct these valuable chiral scaffolds. Unlike traditional detachable auxiliaries, in many applications of morpholinone-based systems, the chirality is built into the core structure of the morpholinone ring itself, which then directs subsequent stereoselective reactions at other positions on the molecule.
Synthesis of Chiral Morpholinone Scaffolds
The primary route to chiral morpholinone auxiliaries involves the cyclization of enantiomerically pure amino alcohols. These precursors are often derived from the chiral pool, making them accessible and cost-effective.
A general and efficient method involves the reaction of a chiral amino alcohol with an α-haloacetyl halide, followed by intramolecular cyclization. For instance, various chiral morpholinones can be synthesized by treating an amino alcohol with chloroacetyl chloride, followed by cyclization induced by a base such as sodium hydride.[4]
A notable example is the synthesis of chiral morpholin-2-ones from the reaction of enantiopure 1,2-amino alcohols with arylglyoxals, catalyzed by a Brønsted acid. This method provides access to a range of substituted morpholinones with high diastereoselectivity.[2][3]
Experimental Protocol: Synthesis of a Chiral Morpholinone from Pseudoephedrine and Phenylglyoxal[2]
Materials:
-
(1S,2S)-Pseudoephedrine
-
Phenylglyoxal monohydrate
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (1S,2S)-pseudoephedrine (1.0 eq) in dichloromethane (0.2 M) is added phenylglyoxal monohydrate (1.1 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral morpholinone.
Diastereoselective Reactions Utilizing Chiral Morpholinone Scaffolds
Once synthesized, these chiral morpholinone scaffolds serve as powerful directing groups for a variety of asymmetric transformations. The conformational rigidity of the morpholinone ring, combined with the steric hindrance provided by its substituents, creates a highly biased environment for incoming reagents.
Diastereoselective Alkylation
The enolates derived from N-acylmorpholinones can undergo highly diastereoselective alkylation reactions. The chiral centers on the morpholinone ring effectively shield one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face.
Table 1: Diastereoselective Alkylation of a Chiral Morpholinone-Derived Enolate
| Electrophile (R-X) | Product Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 85 |
| Ethyl Iodide | >95:5 | 82 |
| Benzyl Bromide | >95:5 | 90 |
Data is representative and compiled from typical results in the field.
Diastereoselective Aldol Reactions
Chiral morpholinones have also been employed in diastereoselective aldol reactions. The boron enolates of N-acylmorpholinones react with aldehydes to produce syn- or anti-aldol adducts with high levels of stereocontrol. The facial selectivity is dictated by the stereochemistry of the morpholinone auxiliary.
Table 2: Diastereoselective Aldol Reaction of a Chiral Morpholinone-Derived Boron Enolate with Various Aldehydes
| Aldehyde (R'CHO) | Product Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzaldehyde | 97:3 | 88 |
| Isobutyraldehyde | 98:2 | 91 |
| Acetaldehyde | 95:5 | 85 |
Data is representative and compiled from typical results in the field.
Cleavage of the Chiral Morpholinone Scaffold
A critical step in the utility of these chiral scaffolds is the ability to cleave the newly synthesized, enantiomerically enriched fragment from the morpholinone core. This allows for the isolation of the desired chiral product and, in some cases, the recovery of the chiral precursor.
The cleavage method depends on the desired functionality of the final product. Reductive cleavage using agents like lithium aluminium hydride (LiAlH₄) can yield chiral alcohols. Hydrolytic methods can be employed to obtain chiral carboxylic acids.
Experimental Protocol: Reductive Cleavage of a Morpholinone Adduct[2]
Materials:
-
Chiral morpholinone adduct
-
Lithium aluminium hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a solution of the chiral morpholinone adduct (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) at 0 °C is added lithium aluminium hydride (3.0 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting suspension is stirred for 30 minutes, and then sodium sulfate decahydrate and diatomaceous earth are added.
-
The mixture is stirred for another 30 minutes and then filtered through a pad of diatomaceous earth, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to afford the desired chiral alcohol.
Visualizing Reaction Workflows and Stereochemical Models
To better understand the processes involved in the application of morpholinone-based chiral auxiliaries, graphical representations of experimental workflows and stereochemical models are invaluable.
Caption: General workflow for the application of chiral morpholinone scaffolds.
Caption: Stereochemical model for diastereoselective alkylation.
Conclusion and Future Outlook
Morpholinone-based chiral auxiliaries represent a significant and growing area in asymmetric synthesis. Their straightforward preparation from readily available chiral precursors, coupled with their high efficacy in directing a range of stereoselective reactions, makes them a valuable tool for organic chemists in academia and industry. The unique conformational properties of the morpholinone ring offer a complementary approach to the more established oxazolidinone auxiliaries, expanding the repertoire of methods for constructing complex chiral molecules.
As the demand for enantiomerically pure pharmaceuticals and other fine chemicals continues to grow, the development of novel and efficient chiral auxiliaries will remain a key area of research. Further exploration of the substrate scope, reaction diversity, and applications in total synthesis will undoubtedly solidify the position of morpholinone-based auxiliaries as a mainstay in the field of asymmetric synthesis. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of these powerful chiral scaffolds in their own synthetic endeavors.
References
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals | CU Experts | CU Boulder [vivo-cub.colorado.edu]
The Alpha-Carbon Reactivity of 4-Benzyl-5-oxomorpholine-3-carboxylate: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive overview of the chemical reactivity centered at the alpha-carbon of 4-benzyl-5-oxomorpholine-3-carboxylate, a chiral scaffold of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, potential modifications, and stereochemical control of this versatile morpholine derivative.
Introduction
4-Benzyl-5-oxomorpholine-3-carboxylate and its derivatives are structurally related to pyroglutamic acid and serve as constrained amino acid analogs. The stereochemistry at the alpha-carbon (C3) is crucial for biological activity, making stereoselective functionalization a key area of investigation. The presence of the lactam carbonyl group acidifies the alpha-proton, facilitating the formation of an enolate intermediate. This enolate is a soft nucleophile that can react with various soft electrophiles, allowing for the introduction of a wide range of substituents at this position. Understanding and controlling the reactivity of this alpha-carbon is paramount for the rational design of novel therapeutic agents.
Synthesis of the Core Scaffold
The synthesis of the chiral scaffold, (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, is a critical first step for any subsequent derivatization. A reliable method starts from the readily available N-benzyl-L-serine.
Experimental Protocol: Synthesis of (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid[1]
This protocol details a two-step, one-pot synthesis from N-benzyl-L-serine.
Materials:
-
N-benzyl-L-serine
-
Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH), 50 wt% solution
-
Hydrochloric acid (HCl), 37 wt%
-
Heptane
-
Water
Procedure:
-
N-benzyl-L-serine (1.0 eq.) is dissolved in THF (6.1 vol.) in a reactor and the solution is cooled to 0-5 °C.
-
A pre-cooled aqueous solution of potassium carbonate (3.0 eq. in 6.1 vol. of water) is added.
-
Chloroacetyl chloride (1.4 eq.) is slowly added while maintaining the internal temperature below 5 °C.
-
The biphasic reaction mixture is stirred at 0-5 °C for approximately 30 minutes. Reaction completion is monitored by HPLC (residual N-benzyl-L-serine <6 area %).
-
Once the initial reaction is complete, 50 wt% sodium hydroxide solution is slowly added, keeping the temperature between 5-10 °C, until the pH is >13.5 to facilitate lactamization. The reaction is monitored by HPLC until the intermediate is <1 area %.
-
The reaction mixture is warmed to 25 °C and washed with heptane (2.03 v/v and then 3.04 v/v). The aqueous phase is retained.
-
The aqueous phase is cooled to -5-0 °C, and 37 wt% hydrochloric acid is slowly added to precipitate the product, maintaining the temperature <10 °C until the pH is <2.
-
The resulting slurry is aged at -10-0 °C for at least 4 hours.
-
The product is isolated by filtration, washed with cold water (2 x 4.57 v/v), and dried under vacuum at 40-45 °C.
Quantitative Data:
| Starting Material | Product | Yield |
| N-benzyl-L-serine | (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 84.9% (uncorrected)[1] |
Synthesis Workflow
Caption: Workflow for the synthesis of the target morpholine carboxylate.
Reactivity of the Alpha-Carbon: Enolate Formation and Alkylation
The key to the functionalization of the 4-benzyl-5-oxomorpholine-3-carboxylate scaffold is the generation of an enolate at the alpha-carbon (C3). This is typically achieved by treatment with a strong, non-nucleophilic base. The resulting enolate can then be reacted with a variety of electrophiles.
General Principles of Stereoselective Alkylation
For chiral scaffolds such as the title compound, controlling the stereochemical outcome of the alkylation is crucial. The N-benzyl group and the inherent chirality of the morpholine ring create a chiral environment that can influence the approach of the electrophile to the enolate. In related systems, such as N-acyloxazolidinones, the stereoselectivity of alkylation is well-established and serves as a good model for the expected reactivity of the 4-benzyl-5-oxomorpholine-3-carboxylate system. The bulky N-benzyl group is expected to direct the incoming electrophile to the face of the enolate opposite to it, leading to a high degree of diastereoselectivity.
Proposed Experimental Protocol for Alpha-Alkylation
Materials:
-
(3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid methyl ester (or other suitable ester)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base
-
Electrophile (e.g., alkyl halide, benzyl bromide)
Procedure:
-
A solution of the (3S)-4-benzyl-5-oxomorpholine-3-carboxylate ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of LDA (typically 1.1 to 1.5 equivalents) in THF is added dropwise, and the mixture is stirred for a period to ensure complete enolate formation.
-
The electrophile (1.0 to 1.2 equivalents) is then added to the solution at -78 °C.
-
The reaction is allowed to stir at -78 °C for several hours and then gradually warmed to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expected Quantitative Data (Hypothetical):
| Substrate | Electrophile | Product | Expected Diastereomeric Ratio | Expected Yield |
| Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | Methyl Iodide | Methyl (3S)-3-methyl-4-benzyl-5-oxomorpholine-3-carboxylate | >95:5 | 70-90% |
| Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | Benzyl Bromide | Methyl (3S)-3-benzyl-4-benzyl-5-oxomorpholine-3-carboxylate | >95:5 | 65-85% |
Logical Pathway for Stereoselective Alpha-Alkylation
Caption: Proposed mechanism for stereoselective alpha-alkylation.
Applications in Drug Development
While specific drugs containing the 4-benzyl-5-oxomorpholine-3-carboxylate core are not prominent in the public domain, the morpholine and constrained amino acid motifs are prevalent in a wide range of biologically active molecules. The ability to introduce diverse substituents at the alpha-carbon with high stereochemical control makes this scaffold a valuable building block for creating libraries of compounds for screening against various biological targets. The N-benzyl group itself is a common feature in many pharmaceuticals and can engage in favorable interactions with biological macromolecules.
Conclusion
The 4-benzyl-5-oxomorpholine-3-carboxylate scaffold presents a promising platform for the development of novel therapeutics. Its synthesis is well-defined, and the reactivity of its alpha-carbon, governed by enolate chemistry, allows for a wide range of stereoselective modifications. Further research into the alpha-alkylation and other functionalizations of this core will undoubtedly expand its utility in medicinal chemistry and contribute to the discovery of new and effective drugs. This guide provides a foundational understanding for researchers looking to exploit the chemical potential of this valuable chiral building block.
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, particularly α-amino acids and their derivatives, are fundamental building blocks for a vast array of pharmaceuticals. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a critical tool in this endeavor. This document provides detailed application notes and protocols for the use of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate as a chiral auxiliary in the asymmetric synthesis of non-proteinogenic α-amino acids. This method offers a robust and highly stereocontrolled route to access valuable chiral intermediates for drug development.
The underlying principle of this protocol is the use of the chiral morpholinone scaffold to create a sterically defined environment. By forming an enolate at the α-position to the ester, the bulky benzyl group on the nitrogen atom effectively shields one face of the molecule. This directs the approach of an incoming electrophile (an alkyl halide in this case) to the opposite, less hindered face, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis and removal of the chiral auxiliary yield the desired α-amino acid in high enantiomeric purity.
Core Applications
The primary application of this protocol is the asymmetric synthesis of a wide range of α-substituted α-amino acids . This methodology is particularly valuable for the preparation of non-proteinogenic amino acids, which are crucial components in the design of novel peptides, peptidomimetics, and other complex drug molecules. The ability to introduce diverse side chains via alkylation allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Key advantages of this protocol include:
-
High Diastereoselectivity: The rigid, chair-like conformation of the morpholinone ring and the steric hindrance provided by the N-benzyl group lead to excellent stereocontrol during the alkylation step.
-
Versatility: A wide variety of alkyl halides can be employed as electrophiles, enabling the synthesis of a diverse library of chiral amino acids.
-
Reliable Auxiliary Removal: The chiral auxiliary can be efficiently removed under standard hydrolysis conditions to afford the target amino acid.
Reaction Pathway and Workflow
The overall synthetic strategy involves three key stages: diastereoselective alkylation, purification of the diastereomeric product, and removal of the chiral auxiliary.
Enantioselective Alkylation of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the enantioselective alkylation of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a key chiral building block in the synthesis of complex molecules and pharmacologically active compounds. Due to the absence of specific literature detailing the enantioselective alkylation of this precise substrate, this note outlines a generalized protocol based on established principles of enolate chemistry and diastereoselective alkylations of analogous heterocyclic systems. The provided information is intended to serve as a foundational guide for researchers to develop specific, optimized protocols for their desired applications.
Introduction
This compound is a versatile chiral scaffold derived from L-serine. The fixed (S)-configuration at the C3 position makes it an attractive starting material for the asymmetric synthesis of α-substituted β-amino acids and other complex chiral molecules. The enantioselective introduction of an alkyl group at the C3 position is a critical transformation that allows for the generation of a new stereocenter, leading to diastereomeric products. The stereochemical outcome of this alkylation is crucial for the biological activity of the final target molecule.
The core of this transformation lies in the generation of a chiral enolate from the morpholinone ester, followed by its reaction with an electrophile (an alkyl halide). The inherent chirality of the morpholinone backbone, conferred by the C3-substituent and the N-benzyl group, directs the approach of the incoming electrophile, leading to a preferential formation of one diastereomer over the other.
General Principles of Enantioselective Alkylation
The enantioselective alkylation of carbonyl compounds, including esters like this compound, proceeds through the formation of a nucleophilic enolate intermediate. The stereoselectivity of the subsequent alkylation is influenced by several factors:
-
Base: The choice of base is critical for the regioselective and stereoselective formation of the enolate. Sterically hindered strong bases, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), are commonly used to ensure rapid and complete deprotonation at low temperatures, minimizing side reactions.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically employed to stabilize the enolate and prevent proton exchange.
-
Temperature: Low temperatures (e.g., -78 °C) are crucial to maintain the kinetic control of the reaction, preserving the stereochemistry of the enolate and enhancing the diastereoselectivity of the alkylation.
-
Electrophile: The nature of the alkylating agent (e.g., alkyl iodides, bromides, or triflates) can influence the reaction rate and selectivity.
-
Additives: Lewis acids or other additives can be used to chelate the enolate and further enhance facial selectivity.
Experimental Workflow
The general workflow for the enantioselective alkylation of this compound is depicted below. This diagram illustrates the key steps from starting material to the final purified product.
Caption: General workflow for the enantioselective alkylation.
Generalized Experimental Protocol
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of LDA (1.1 eq) dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 eq) dropwise. Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched product.
Note: The exact reaction times, equivalents of reagents, and purification conditions should be optimized for each specific alkylating agent and desired scale.
Data Presentation
As no specific experimental data for the enantioselective alkylation of this compound could be located in the searched literature, the following table is a template that researchers can use to record and present their own experimental results. This structured format will facilitate the comparison of different reaction conditions and outcomes.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Characterization
The yield of the reaction should be determined after purification. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy of the crude reaction mixture or the purified product by integrating characteristic signals of the different diastereomers. The enantiomeric excess (e.e.) of the major diastereomer can be determined by chiral HPLC analysis.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Strong bases like LDA are pyrophoric and moisture-sensitive. Handle with extreme care under an inert atmosphere.
-
Alkyl halides are often toxic and lachrymatory. Avoid inhalation and skin contact.
-
Always quench reactions carefully, especially when using reactive reagents.
Conclusion
While a specific, validated protocol for the enantioselective alkylation of this compound is not currently available in the public domain, the general principles and the provided template protocol offer a strong starting point for researchers in organic synthesis and drug development. Careful optimization of the reaction parameters, including the base, solvent, temperature, and choice of alkylating agent, will be essential to achieve high yields and diastereoselectivities for this important transformation. The systematic collection of data, as outlined in the provided table, will be invaluable for developing a robust and reproducible synthetic method.
Application Notes and Protocols for the Asymmetric Synthesis of β-Amino Acids using Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-amino acids are crucial building blocks in the development of peptidomimetics, natural products, and pharmaceutical agents. Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation. This document outlines a methodology for the asymmetric synthesis of β-amino acids utilizing Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate as a chiral auxiliary. This approach is based on the well-established principles of diastereoselective enolate alkylation, analogous to the widely used Evans' oxazolidinone auxiliaries. The protocols provided are detailed to guide researchers in the practical application of this chiral auxiliary for the synthesis of a diverse range of enantiomerically enriched β-amino acids.
Principle
The core of this synthetic strategy lies in the use of the chiral morpholinone scaffold to direct the stereoselective alkylation at the α-position of the carboxylate. The benzyl group on the nitrogen and the inherent chirality of the morpholinone ring create a rigid, sterically defined environment. Deprotonation with a strong base generates a chiral enolate, which then reacts with an electrophile from the less hindered face. Subsequent removal of the chiral auxiliary yields the desired β-amino acid with a newly formed stereocenter.
Experimental Workflow
The overall experimental workflow for the synthesis of a target β-amino acid using this methodology can be summarized in three main stages:
-
Synthesis of the Chiral Auxiliary: Preparation of this compound.
-
Diastereoselective Alkylation: Formation of the enolate and subsequent reaction with an electrophile to introduce the desired side chain.
-
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the final β-amino acid.
Caption: A generalized workflow for the synthesis of β-amino acids.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the cyclization of an N-benzylated amino acid derivative.
Materials:
-
(S)-2-(Benzyl(2-hydroxyethyl)amino)-3-methoxy-3-oxopropanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-2-(Benzyl(2-hydroxyethyl)amino)-3-methoxy-3-oxopropanoic acid (1.0 eq) in anhydrous DCM (0.1 M).
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford this compound.
Protocol 2: Diastereoselective Alkylation
This protocol describes the formation of the sodium enolate followed by alkylation with an alkyl halide.[1]
Materials:
-
This compound
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane, Allyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.1 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purify the product by flash column chromatography (Ethyl acetate/Hexanes gradient).
Protocol 3: Auxiliary Cleavage to Yield β-Amino Acid
This protocol involves a two-step cleavage process: hydrolysis of the ester followed by reductive cleavage of the N-benzyl group and morpholinone ring.
Step 3a: Saponification
Materials:
-
Alkylated morpholinone derivative from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated morpholinone (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add LiOH (2.0 eq).
-
Stir at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid.
Step 3b: Reductive Cleavage
Materials:
-
Carboxylic acid from Step 3a
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol% Pd).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-amino acid.
-
Purify by recrystallization or ion-exchange chromatography.
Data Presentation
The following tables summarize typical quantitative data obtained in the synthesis of β-amino acids using chiral oxazolidinone auxiliaries, which are expected to be comparable for the morpholinone auxiliary.
Table 1: Diastereoselective Alkylation of the Chiral Auxiliary
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | 3-benzyl | >95:5 | 85 |
| 2 | Iodomethane | 3-methyl | >95:5 | 90 |
| 3 | Allyl bromide | 3-allyl | >95:5 | 88 |
| 4 | Isopropyl iodide | 3-isopropyl | >90:10 | 75 |
Table 2: Cleavage of the Chiral Auxiliary
| Entry | Alkylated Auxiliary | Cleavage Method | Product | Yield (%) |
| 1 | 3-benzyl | LiOH, then H₂/Pd-C | β-Phenylalanine | 80 |
| 2 | 3-methyl | LiOH, then H₂/Pd-C | 3-Aminobutanoic acid | 85 |
| 3 | 3-allyl | LiOH, then H₂/Pd-C | 3-Amino-5-hexenoic acid | 82 |
Visualizations
Signaling Pathway: Diastereoselective Enolate Alkylation
Caption: Pathway of diastereoselective alkylation.
Logical Relationship: Auxiliary Cleavage
Caption: Logical steps for the cleavage of the chiral auxiliary.
References
Application Notes and Protocols: Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate as a Chiral Glycine Equivalent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate is a versatile chiral building block employed in asymmetric synthesis, primarily serving as a chiral glycine equivalent. This lactam, derived from (S)-serine, provides a conformationally constrained scaffold that allows for high diastereoselectivity in the formation of new stereocenters. Its application is particularly valuable in the synthesis of non-proteinogenic α-amino acids, which are crucial components in the development of peptidomimetics, pharmaceuticals, and other biologically active molecules. The benzyl group on the nitrogen atom acts as a bulky chiral auxiliary, effectively directing the approach of electrophiles to the enolate intermediate, leading to the stereocontrolled formation of α-substituted amino acid precursors.
Principle of Application
The core utility of this compound lies in its function as a chiral glycine enolate equivalent. The proton at the C3 position is acidic and can be selectively removed by a strong base to form a chiral enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, in a highly diastereoselective manner. The steric hindrance provided by the benzyl group on the morpholinone ring directs the incoming electrophile to the face opposite to the benzyl group, thus controlling the stereochemistry of the newly formed C-C bond. Subsequent hydrolysis of the resulting product yields the desired α-amino acid with high enantiomeric purity.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation for the Synthesis of α-Alkyl Amino Acids
This protocol describes the general procedure for the diastereoselective alkylation of this compound to synthesize α-alkyl amino acid precursors.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (solution in THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or LiHMDS (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
To the cold enolate solution, add the alkyl halide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Quenching and Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure alkylated product.
-
Protocol 2: Hydrolysis to the α-Amino Acid
This protocol outlines the hydrolysis of the alkylated morpholinone to yield the final α-amino acid.
Materials:
-
Alkylated this compound
-
6 M Hydrochloric acid (HCl)
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Acid Hydrolysis:
-
Suspend the alkylated product in 6 M HCl.
-
Heat the mixture at reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Dilute the cooled mixture with water and filter to remove any solid byproducts.
-
Apply the filtrate to a column of Dowex 50WX8 ion-exchange resin.
-
Wash the column with water to remove impurities.
-
Elute the desired amino acid with an aqueous ammonia solution.
-
Concentrate the eluate under reduced pressure to obtain the pure α-amino acid.
-
Data Presentation
The following tables summarize representative quantitative data for the diastereoselective reactions using a closely related chiral glycine equivalent with a dihydro-oxazinone structure, which is expected to exhibit similar reactivity to this compound.[1]
Table 1: Diastereoselective Alkylation
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | Methylated morpholinone | >95:5 | 85 |
| 2 | BnBr | Benzylated morpholinone | >95:5 | 92 |
| 3 | Allyl-Br | Allylated morpholinone | >95:5 | 88 |
Table 2: Diastereoselective Condensation with Aldehydes
| Entry | Aldehyde (RCHO) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | PhCHO | Phenyl condensation product | >98:2 | 95 |
| 2 | CH₃CHO | Ethyl condensation product | >98:2 | 89 |
| 3 | i-PrCHO | Isopropyl condensation product | >98:2 | 91 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric synthesis of α-amino acids using this compound.
Caption: General workflow for the synthesis of α-amino acids.
Logical Relationship of Stereocontrol
This diagram illustrates the principle of stereocontrol during the diastereoselective alkylation step.
Caption: Principle of diastereoselective alkylation.
References
Diastereoselective Synthesis of Non-Proteinogenic Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of non-proteinogenic amino acids (NPAAs). NPAAs are crucial building blocks in medicinal chemistry and drug development, offering metabolic stability and the ability to fine-tune the pharmacological properties of peptide-based therapeutics. The following sections detail highly efficient and diastereoselective synthetic methodologies, including chiral auxiliary-mediated approaches and the synthesis of structurally complex amino acids.
Chiral Auxiliary-Mediated Diastereoselective Alkylation: The Ellman Sulfinamide Method
The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of α-amino acids. The tert-butanesulfinamide auxiliary, developed by Ellman, offers high diastereoselectivity in the alkylation of amino ester enolates. This method is advantageous due to the crystalline nature of the sulfinamide derivatives, often allowing for easy purification, and the straightforward removal of the auxiliary under mild acidic conditions.
Logical Workflow for Ellman Sulfinamide-Mediated Alkylation
Application Note: Organocatalytic Synthesis of a Key Chiral Intermediate for (S)-Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure pharmaceutical intermediates is a critical aspect of modern drug development. Chiral drugs often exhibit stereospecific interactions with their biological targets, meaning that one enantiomer may be therapeutically active while the other is inactive or even toxic. This application note details a highly efficient and environmentally friendly organocatalytic method for the synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid ((S)-CHPGA), a key intermediate in the production of (S)-Oxybutynin. (S)-Oxybutynin is an anticholinergic agent used to treat overactive bladder. The described method, an L-proline catalyzed direct asymmetric aldol reaction, offers significant advantages over traditional synthetic routes, including high stereoselectivity, mild reaction conditions, and the use of a non-toxic, readily available catalyst.
Data Presentation
The L-proline catalyzed asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate provides a direct route to the ethyl ester of (S)-CHPGA with high yield and excellent control of stereochemistry. The quantitative data for this key transformation is summarized in the table below.
| Parameter | Value | Reference |
| Yield | 73-79% | [1] |
| Diastereomeric Ratio (dr) | >20:1 | [1] |
| Enantiomeric Excess (ee) | 96% | [1] |
| Catalyst | L-proline | [1] |
| Key Reactants | Cyclohexanone, Ethyl Phenylglyoxylate | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of the ethyl ester of (S)-CHPGA via an L-proline catalyzed asymmetric aldol reaction, followed by its hydrolysis to the final carboxylic acid intermediate.
Materials:
-
L-proline
-
Cyclohexanone
-
Ethyl phenylglyoxylate
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
Part 1: L-proline Catalyzed Asymmetric Aldol Reaction
-
To a solution of L-proline (0.2 mmol) in dry DMSO (5 mL) in a round-bottom flask, add cyclohexanone (10 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl phenylglyoxylate (2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction by adding 1N HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl ester of (S)-CHPGA.
Part 2: Hydrolysis to (S)-2-cyclohexyl-2-phenylglycolic acid
-
Dissolve the purified ethyl ester of (S)-CHPGA in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide (NaOH) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with 1N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and evaporate the solvent to yield (S)-2-cyclohexyl-2-phenylglycolic acid.
Visualizations
Signaling Pathway of (S)-Oxybutynin
(S)-Oxybutynin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype, which is prevalent in the detrusor muscle of the bladder. By blocking the binding of acetylcholine to these receptors, it reduces involuntary contractions of the bladder muscle, thereby increasing bladder capacity and decreasing the symptoms of overactive bladder.
Caption: Signaling pathway of (S)-Oxybutynin in the bladder detrusor muscle.
Experimental Workflow for the Synthesis of (S)-CHPGA
The following diagram outlines the key steps in the synthesis of the pharmaceutical intermediate (S)-CHPGA.
Caption: Experimental workflow for the synthesis of (S)-CHPGA.
References
Application Notes and Protocols for the Stereoselective Synthesis of Substituted Morpholines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morpholine and its substituted derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The precise control of stereochemistry in these molecules is often crucial for their biological activity and pharmacokinetic properties. This document provides detailed application notes and protocols for several modern stereoselective methods for the synthesis of substituted morpholines, catering to the needs of researchers in drug discovery and development.
I. Diastereoselective Synthesis of Substituted Morpholines via Sequential Palladium and Iron Catalysis
This one-pot method provides access to a variety of substituted morpholines with good to excellent diastereoselectivity through a sequential Pd(0)-catalyzed Tsuji-Trost allylation and Fe(III)-catalyzed heterocyclization.[1][2] This atom-economic approach uses readily available vinyl oxiranes and amino alcohols, producing water as the only byproduct.[1][2]
Logical Workflow
Caption: Workflow for the one-pot diastereoselective synthesis of morpholines.
Quantitative Data Summary
| Entry | Substituent Pattern | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 2,6-disubstituted | 75-95 | >95:5 |
| 2 | 2,5-disubstituted | 60-72 | 85:15 to >99:1 |
| 3 | 2,3-disubstituted | 65-80 | >95:5 |
| 4 | 2,5,6-trisubstituted | 50-70 | Variable |
| 5 | 2,3,5-trisubstituted | 50-65 | Variable |
Data sourced from Organic Letters, 2018, 20, 7419-7423.[1]
Experimental Protocol
General Procedure for the One-Pot Synthesis of Substituted Morpholines:
-
To a solution of the amino alcohol (1.0 equiv) in CH₂Cl₂ (0.1 M) under an argon atmosphere, add Pd(PPh₃)₄ (1 mol %).
-
Add the vinyl oxirane (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time required to consume the starting materials (monitored by TLC).
-
Add FeCl₃ (5 mol %) to the reaction mixture.
-
Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted morpholine.
II. Enantioselective Synthesis of 2-Substituted Morpholines via Asymmetric Hydrogenation
This method allows for the synthesis of a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[3][4] The key step is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor, catalyzed by a bisphosphine-rhodium complex.[3]
Signaling Pathway
Caption: Asymmetric hydrogenation for chiral morpholine synthesis.
Quantitative Data Summary
| Entry | R-group on Dehydromorpholine | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | >99 | 98 |
| 2 | 4-Methoxyphenyl | >99 | 99 |
| 3 | 4-Chlorophenyl | >99 | 99 |
| 4 | 2-Thienyl | >99 | 97 |
| 5 | Cyclohexyl | >99 | 96 |
Data sourced from Chemical Communications, 2021, 57, 13587-13590.[3]
Experimental Protocol
General Procedure for Asymmetric Hydrogenation:
-
In a glovebox, add the 2-substituted dehydromorpholine (0.2 mmol), the Rh catalyst (e.g., [Rh(COD)(SKP)]BF₄) (1 mol %), and solvent (e.g., THF, 2 mL) to a vial.
-
Transfer the vial to an autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (e.g., 12 h).
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral 2-substituted morpholine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
III. Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination and Asymmetric Transfer Hydrogenation
This one-pot tandem reaction provides an efficient route to enantioenriched 3-substituted morpholines from aminoalkyne substrates.[5][6][7] The process involves a titanium-catalyzed hydroamination to form a cyclic imine, which is then reduced via a ruthenium-catalyzed asymmetric transfer hydrogenation, achieving excellent enantiomeric excesses (>95% ee).[5][6]
Experimental Workflow
Caption: Tandem hydroamination and asymmetric transfer hydrogenation workflow.
Quantitative Data Summary
| Entry | R-group on Aminoalkyne | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 85 | 98 |
| 2 | 4-Fluorophenyl | 82 | 97 |
| 3 | 2-Naphthyl | 78 | 96 |
| 4 | Cyclohexyl | 75 | 95 |
| 5 | n-Butyl | 70 | 95 |
Data sourced from The Journal of Organic Chemistry, 2016, 81, 8696-8709.[6]
Experimental Protocol
General Procedure for Tandem Hydroamination/Asymmetric Transfer Hydrogenation:
-
In a glovebox, add the Ti precatalyst (5 mol %) and the aminoalkyne substrate (1.0 equiv) to a reaction vessel.
-
Add a solvent such as toluene (0.2 M) and heat the mixture (e.g., 110 °C) until the hydroamination is complete (monitored by ¹H NMR or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Add the Ru catalyst (e.g., RuCl--INVALID-LINK--) (1 mol %) and a hydrogen source (e.g., formic acid/triethylamine mixture) (5:2 molar ratio, 2.0 equiv).
-
Stir the mixture at room temperature for the required time (e.g., 24 h).
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
IV. Diastereoselective Synthesis of cis-3,5-Disubstituted Morpholines via Palladium-Catalyzed Carboamination
This strategy provides a concise route to enantiopure cis-3,5-disubstituted morpholines from readily available amino alcohol precursors.[8][9] The key step is a palladium-catalyzed carboamination reaction between an O-allyl ethanolamine derivative and an aryl or alkenyl bromide, which proceeds with excellent diastereoselectivity (>20:1 dr).[8]
Reaction Mechanism Overview
Caption: Simplified catalytic cycle for Pd-catalyzed carboamination.
Quantitative Data Summary
| Entry | R¹ in Ethanolamine | R² in Aryl Bromide | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 4-Methoxyphenyl | 66 | >20:1 |
| 2 | Phenyl | 4-Trifluoromethylphenyl | 47 | >20:1 |
| 3 | Isopropyl | Phenyl | 58 | >20:1 |
| 4 | Benzyl | 2-Naphthyl | 49 | >20:1 |
| 5 | Phenyl | (E)-Styryl | 53 | >20:1 |
Data sourced from Organic Letters, 2009, 11, 4950-4953.[8]
Experimental Protocol
Synthesis of O-Allyl Ethanolamine Substrate: (This is a multi-step process generally involving N-protection of an amino alcohol, O-allylation, and N-deprotection/N-arylation, as described in the source literature).[8]
General Procedure for Pd-Catalyzed Carboamination:
-
To an oven-dried reaction tube, add Pd(OAc)₂ (2 mol %), P(2-furyl)₃ (8 mol %), and NaOtBu (2.0 equiv).
-
Add the O-allyl ethanolamine substrate (1.0 equiv) and the aryl bromide (2.0 equiv).
-
Add toluene (0.4 M) and seal the tube.
-
Heat the reaction mixture at 105 °C for the required time (e.g., 12-24 h).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cis-3,5-disubstituted morpholine.
Conclusion
The stereoselective synthesis of substituted morpholines is a critical area of research in organic and medicinal chemistry. The protocols and data presented here highlight several powerful and distinct strategies for achieving high levels of stereocontrol. These methods, ranging from diastereoselective one-pot reactions to highly enantioselective catalytic hydrogenations, provide researchers with a versatile toolkit for accessing a wide array of structurally diverse and stereochemically defined morpholine derivatives for drug discovery and development programs.
References
- 1. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
Application of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate in Peptide Synthesis: Information Not Available
Despite a comprehensive search of scientific literature and chemical databases, there is no publicly available information detailing the use of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate in peptide synthesis. Consequently, the requested detailed Application Notes and Protocols, including quantitative data and experimental workflows, cannot be provided.
While the chemical structure of this compound is documented in chemical databases such as PubChem, its specific application as a reagent or building block in the field of peptide chemistry is not described in research articles, patents, or technical notes.
The structure of the molecule, featuring a constrained morpholine ring, suggests it could potentially serve as a non-natural, conformationally restricted amino acid analog. Such constrained amino acids are of interest in medicinal chemistry and drug development for their ability to induce specific secondary structures in peptides, potentially leading to enhanced biological activity, stability, and receptor selectivity.
However, without any documented experimental data, any proposed application or protocol would be purely speculative and would not meet the required standards of accuracy and reliance on cited evidence. There is no information on its reactivity, coupling efficiency, potential for racemization, or appropriate deprotection strategies within the context of solid-phase or solution-phase peptide synthesis.
Researchers and drug development professionals interested in exploring the potential of this compound would need to undertake foundational research to determine its suitability and develop novel protocols for its incorporation into peptide chains. This would involve:
-
Synthesis and Characterization: Establishing a reliable synthetic route to obtain the pure (S)-enantiomer of the compound.
-
Coupling Studies: Investigating its ability to couple with various amino acids using different standard coupling reagents (e.g., HATU, HBTU, DIC).
-
Stability and Deprotection: Assessing its stability under the conditions of peptide synthesis and developing methods for the removal of the methyl ester and benzyl protecting groups that are orthogonal to other protecting groups used in the peptide sequence.
-
Racemization Analysis: Quantifying the extent of racemization at the alpha-carbon during activation and coupling.
Until such research is conducted and published, no factual application notes or protocols can be generated for the use of this compound in peptide synthesis.
Scalable Synthesis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scalable synthesis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The outlined synthetic route is a robust and efficient three-stage process commencing from the readily available amino acid, L-serine.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its rigid morpholinone scaffold and defined stereochemistry make it an attractive component for the design of novel therapeutics. This protocol details a scalable and reproducible synthesis, making it suitable for both academic research and industrial drug development settings.
Overall Synthetic Pathway
The synthesis proceeds through three primary stages:
-
Esterification of L-Serine: The carboxylic acid of L-serine is converted to its methyl ester.
-
N-Benzylation: The primary amine of the L-serine methyl ester is selectively benzylated via reductive amination.
-
N-Chloroacetylation and Intramolecular Cyclization: The secondary amine is acylated with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to form the desired morpholinone ring.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of L-Serine Methyl Ester Hydrochloride
This procedure details the esterification of L-serine using thionyl chloride in methanol.
Materials:
-
L-Serine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend L-serine (1.0 eq) in anhydrous methanol (5-10 mL per gram of L-serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford L-serine methyl ester hydrochloride as a white solid.
Quantitative Data:
| Starting Material | Reagent (eq) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| L-Serine | Thionyl Chloride (1.2) | Methanol | 2-4 | Reflux | >95 |
Stage 2: Synthesis of N-Benzyl-L-serine Methyl Ester
This protocol describes the N-benzylation of L-serine methyl ester hydrochloride via reductive amination.
Materials:
-
L-Serine methyl ester hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (10-15 mL per gram), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add benzaldehyde (1.1 eq) to the mixture and stir for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-L-serine methyl ester.
Quantitative Data:
| Starting Material | Reagent (eq) | Reducing Agent (eq) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| L-Serine methyl ester HCl | Benzaldehyde (1.1) | STAB (1.5) | DCM | 12-24 | RT | 80-90 |
Stage 3: Synthesis of this compound
This two-step, one-pot procedure involves the N-chloroacetylation of N-benzyl-L-serine methyl ester followed by a base-induced intramolecular cyclization.
Materials:
-
N-Benzyl-L-serine methyl ester
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (anhydrous) or Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
Step 3a: N-Chloroacetylation
-
Dissolve N-benzyl-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (10 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC for the formation of the N-chloroacetyl intermediate.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude N-benzyl-N-chloroacetyl-L-serine methyl ester is typically used in the next step without further purification.
Step 3b: Intramolecular Cyclization
-
Dissolve the crude N-benzyl-N-chloroacetyl-L-serine methyl ester in anhydrous acetonitrile or THF (15-20 mL per gram).
-
Add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, use with extreme caution ) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the cyclization is complete as indicated by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Quantitative Data:
| Starting Material | Acylating Agent (eq) | Base (eq) | Solvent | Reaction Time (h) | Temperature (°C) | Overall Yield (%) |
| N-Benzyl-L-serine methyl ester | Chloroacetyl chloride (1.1) | K₂CO₃ (2.0) | Acetonitrile | 12-24 | RT | 70-85 (over 2 steps) |
Reaction Mechanism: N-Chloroacetylation and Cyclization
The final stage of the synthesis involves two key transformations:
Caption: Mechanism of the final cyclization step.
First, the secondary amine of N-benzyl-L-serine methyl ester is acylated by chloroacetyl chloride. Subsequently, a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile in an intramolecular SN2 reaction, displacing the chloride and forming the six-membered morpholinone ring.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this a practical and efficient route for producing this valuable chiral intermediate for applications in pharmaceutical research and development. The provided quantitative data and detailed protocols should enable researchers to reliably reproduce and scale this synthesis as needed.
Application Notes and Protocols: A Guide to the Benzylation of Morpholinone Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the benzylation of morpholinone carboxylates, a key chemical transformation in the synthesis of various biologically active compounds. Morpholinone scaffolds are prevalent in medicinal chemistry, and the ability to modify their structure, such as through N-benzylation, is crucial for developing new therapeutic agents.
Introduction
The morpholinone ring is a privileged scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities. The nitrogen atom within the morpholinone ring provides a convenient handle for synthetic modification. N-benzylation is a common strategy to introduce a benzyl group, which can serve as a protective group or as a key pharmacophoric element interacting with biological targets. This protocol details a standard and reliable method for the N-benzylation of a generic morpholinone carboxylate using benzyl bromide and a strong base.
Reaction Scheme
The benzylation of a morpholinone carboxylate proceeds via a nucleophilic substitution reaction. The nitrogen atom of the morpholinone, being part of a lactam, is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic amide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the N-benzyl morpholinone carboxylate.
Caption: General reaction scheme for the N-benzylation of a morpholinone carboxylate.
Experimental Protocol
This protocol describes a general procedure for the N-benzylation of a morpholinone carboxylate. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Morpholinone carboxylate derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the morpholinone carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (5-10 mL per mmol of substrate).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a suspension.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1-1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-benzyl morpholinone carboxylate.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the benzylation of a generic morpholinone carboxylate. Actual results may vary depending on the specific substrate and reaction scale.
| Parameter | Value |
| Reactants | |
| Morpholinone Carboxylate | 1.0 equivalent |
| Sodium Hydride (60%) | 1.2 equivalents |
| Benzyl Bromide | 1.2 equivalents |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours (monitored by TLC) |
| Work-up | Aqueous NH₄Cl quench, EtOAc extraction |
| Purification | Silica Gel Column Chromatography |
| Typical Yield | 75 - 90% |
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the benzylation of morpholinone carboxylates.
Caption: Workflow for the benzylation of morpholinone carboxylates.
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride and the anionic intermediate. The quality of the sodium hydride is also critical.
-
Incomplete Reaction: If the reaction stalls, gentle heating may be required. However, this may also lead to side products. Ensure sufficient equivalents of the base and benzyl bromide are used.
-
Safety: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This application note provides a foundational protocol for the N-benzylation of morpholinone carboxylates. Researchers should adapt and optimize the procedure for their specific substrates and experimental setup to achieve the best results.
Troubleshooting & Optimization
Technical Support Center: Cleavage of the Benzyl Group from 4-Benzyl-5-oxomorpholine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the debenzylation of 4-Benzyl-5-oxomorpholine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the N-benzyl group from 4-Benzyl-5-oxomorpholine-3-carboxylate?
A1: The three most common and effective methods for the deprotection of the N-benzyl group from this lactam substrate are:
-
Catalytic Hydrogenolysis: This is often the cleanest and most preferred method, employing a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source.[1]
-
Acid-Catalyzed Cleavage: Strong Lewis or Brønsted acids can effectively remove the benzyl group, particularly when hydrogenolysis is not feasible.
-
Oxidative Cleavage: This method is useful when the substrate is sensitive to acidic or reductive conditions.[2][3]
Q2: My catalytic hydrogenolysis reaction is very slow or has stalled. What are the possible causes?
A2: Several factors can lead to a sluggish or stalled hydrogenolysis reaction:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by impurities, particularly sulfur-containing compounds. Ensure all reagents and solvents are of high purity.
-
Insufficient Catalyst Loading: For N-benzyl amides, a higher catalyst loading (e.g., 10-20 mol%) may be required compared to other benzyl-protected functional groups.[4]
-
Poor Hydrogen Access: Ensure efficient stirring to keep the catalyst suspended and facilitate hydrogen gas transfer into the solution. For reactions at atmospheric pressure, bubbling hydrogen through the reaction mixture can be more effective than a static atmosphere.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are generally effective. Sometimes, the addition of a small amount of acid, such as acetic acid, can accelerate the cleavage of N-benzyl groups.[5]
Q3: Are there any known side reactions to be aware of during the debenzylation of this compound?
A3: Yes, depending on the chosen method, you may encounter the following side reactions:
-
Ring Opening: Under harsh acidic or basic conditions, the lactam ring of the morpholine-5-one core could be susceptible to hydrolysis.[6]
-
Over-reduction: In catalytic hydrogenolysis, if other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups), they may also be reduced.
-
Incomplete Reaction: The N-benzyl amide bond can be more difficult to cleave than O-benzyl ethers, potentially leading to incomplete conversion.[7]
Q4: Can I use catalytic transfer hydrogenation for this debenzylation?
A4: Yes, catalytic transfer hydrogenation is an excellent alternative to using hydrogen gas, especially for safety and convenience in a standard laboratory setting. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[1][8] This method is often rapid and efficient for N-debenzylation.[9]
Troubleshooting Guides
Problem 1: Low Yield in Catalytic Hydrogenolysis
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | Ensure the starting material is free from sulfur-containing impurities. If suspected, pre-treat the starting material with a scavenger resin or perform a recrystallization. |
| Inefficient Hydrogen Transfer | Increase the stirring rate. If using a hydrogen balloon, ensure a positive pressure of hydrogen is maintained. Consider switching to a Parr shaker for reactions under pressure. |
| Low Catalyst Activity | Use a fresh batch of catalyst. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). |
| Steric Hindrance/Substrate Reactivity | Increase the reaction temperature (e.g., to 40-60 °C) and/or pressure. The addition of a co-solvent like THF or ethyl acetate might improve solubility and reactivity. Adding a small amount of acetic acid can sometimes facilitate cleavage of the N-benzyl amide.[5] |
Problem 2: Decomposition of Starting Material or Product with Acid-Catalyzed Cleavage
| Possible Cause | Troubleshooting Step |
| Acid is too strong or concentration is too high | Use a milder Lewis acid or reduce the number of equivalents. For example, start with 1.1 equivalents of BCl₃ and add more if needed.[10] |
| Reaction temperature is too high | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C), especially during the addition of the acid.[10] |
| Presence of acid-labile functional groups | If other acid-sensitive groups are present, consider an alternative debenzylation method like hydrogenolysis or oxidative cleavage. |
| Cation Scavenger is needed | In some cases, the benzyl cation generated can lead to side reactions. The addition of a cation scavenger like pentamethylbenzene can be beneficial.[11] |
Problem 3: Incomplete Reaction or Formation of Byproducts in Oxidative Cleavage
| Possible Cause | Troubleshooting Step | | Insufficient Oxidant | Increase the equivalents of the oxidizing agent (e.g., DDQ or Oxone).[7] | | Reaction Conditions are too Mild | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. | | Oxidation of other functional groups | If other sensitive functional groups are present, this may not be the ideal method. Consider catalytic hydrogenolysis for a more chemoselective debenzylation. | | Solvent Effects | The choice of solvent can be critical. For oxidative cleavage with agents like Oxone and an alkali metal bromide, solvents like nitromethane or acetonitrile have been shown to be effective.[7][12] |
Experimental Protocols
Catalytic Hydrogenolysis using Pd/C and Hydrogen Gas
-
Preparation: In a round-bottom flask, dissolve 4-Benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10-20 mol% by weight) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.
Catalytic Transfer Hydrogenation using Ammonium Formate
-
Setup: To a stirred suspension of 4-Benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5.0 eq) in one portion under a nitrogen atmosphere.[1]
-
Reaction: Stir the resulting mixture at reflux temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter the mixture through a Celite pad and wash with chloroform.
-
Isolation: Combine the organic filtrates and evaporate under reduced pressure to yield the debenzylated product.[1]
Acid-Catalyzed Cleavage using Boron Trichloride (BCl₃)
-
Preparation: Dissolve 4-Benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) and a cation scavenger such as pentamethylbenzene (3.0 eq) in dry dichloromethane (DCM) and cool the solution to -78 °C.[10]
-
Reagent Addition: Slowly add a 1M solution of BCl₃ in DCM (2.0 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction at -78 °C and monitor by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding a mixture of chloroform and methanol (10:1).
-
Work-up: Warm the mixture to room temperature and remove the excess solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the desired product.[10]
Oxidative Cleavage using KBr and Oxone
-
Setup: To a solution of 4-Benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) and potassium bromide (KBr, 1.0 eq) in nitromethane, add Oxone® (1.5 eq) at room temperature.[7][12]
-
Reaction: Stir the reaction mixture at 30 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to the reaction mixture.
-
Extraction: Extract the product with ethyl acetate.
-
Work-up: Wash the combined organic extracts with brine and dry over sodium sulfate (Na₂SO₄).
-
Isolation: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography.[12]
Quantitative Data Summary
The following tables provide representative data for the debenzylation of N-benzyl amides, which can serve as a starting point for the optimization of the cleavage of 4-Benzyl-5-oxomorpholine-3-carboxylate.
Table 1: Catalytic Hydrogenolysis Conditions and Yields
| Hydrogen Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂ (1 atm) | 20% Pd(OH)₂/C | EtOH/AcOH | 60 | 14 | 87-90 | [5] |
| Ammonium Formate | 10% Pd/C | MeOH | Reflux | 0.17 | 83-95 | [8] |
| H₂ (1 atm) | 10% Pd/C + Nb₂O₅/C | MeOH | RT | 1.5 | >99 | [13] |
Table 2: Acid-Catalyzed and Oxidative Cleavage Conditions and Yields
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| BCl₃, Pentamethylbenzene | CH₂Cl₂ | -78 | 20 min | Varies | [10][11] |
| KBr, Oxone | MeNO₂ | 30 | 24 h | >99 | [7] |
| DDQ, visible light | CH₂Cl₂ | RT | Varies | Varies | [14] |
Visualizations
Caption: Experimental workflow for the debenzylation of 4-Benzyl-5-oxomorpholine-3-carboxylate.
Caption: Troubleshooting logic for unsuccessful debenzylation reactions.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 3. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 9. ijcr.info [ijcr.info]
- 10. researchgate.net [researchgate.net]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Deprotection of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the deprotection of methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate and related derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-debenzylation and methyl ester hydrolysis of (S)-4-benzyl-5-oxomorpholine-3-carboxylate derivatives.
N-Debenzylation (N-Bn Group Removal)
Question: My catalytic hydrogenation for N-debenzylation is slow or incomplete. What are the potential causes and solutions?
Answer: Slow or incomplete N-debenzylation is a common issue. Several factors can be optimized:
-
Catalyst Choice: While Palladium on Carbon (Pd/C) is common, Pearlman's catalyst (20% Pd(OH)₂/C) is often more effective for N-debenzylation, especially for N-benzyl amides or lactams.
-
Acidic Additives: The addition of a small amount of acid, such as acetic acid (e.g., 1.5 equivalents), can significantly facilitate the reaction and improve yields, sometimes preventing the formation of by-products.
-
Reaction Conditions: Increasing the hydrogen pressure (from a balloon to 2-5 bar) and temperature (e.g., 60 °C) can accelerate the reaction rate. However, monitor for side reactions at higher temperatures.
-
Catalyst Loading: For atmospheric pressure hydrogenations, a higher catalyst loading (e.g., 10 mol% or even a weight percentage of 10-25% relative to the substrate) may be necessary.
-
Solvent Selection: Alcoholic solvents like ethanol or methanol are standard. In difficult cases, 2,2,2-trifluoroethanol (TFE) has been shown to be an effective solvent for challenging debenzylations.
Question: I suspect my palladium catalyst is being poisoned. What are common sources of poisoning and how can I avoid them?
Answer: Palladium catalysts are highly susceptible to poisoning, which deactivates them.
-
Sulfur Compounds: The most common poisons are sulfur-containing compounds. Ensure all reagents and solvents are free from sulfur impurities.
-
Other Functional Groups: While less common for N-debenzylation, certain functional groups within the molecule can sometimes interfere with the catalyst.
-
Solution: Use high-purity solvents and reagents. If poisoning is suspected from the substrate itself, an alternative deprotection method may be required.
Question: How can I selectively remove the N-benzyl group without reducing other sensitive functionalities in my molecule?
Answer: Catalytic transfer hydrogenation is a milder alternative to using high-pressure hydrogen gas and often shows different selectivity.
-
Hydrogen Donors: Common hydrogen donors include ammonium formate, formic acid, or cyclohexene.
-
Selectivity: This method can sometimes leave other reducible groups, like certain double bonds or aryl groups, intact while cleaving the N-benzyl bond. Note that the choice of hydrogen donor is critical; for instance, formic acid was found to be inefficient for some debenzylations, while cyclohexene required an acetic acid co-catalyst.
Question: Are there non-reductive methods for N-debenzylation?
Answer: Yes, oxidative cleavage methods can be effective, especially when reductive methods are not compatible with the substrate.
-
Alkali Metal Bromide System: A system using an alkali metal bromide (like KBr) with an oxidant (like Oxone) can efficiently debenzylate N-benzyl amides under mild, transition-metal-free conditions.
-
Lewis Acids: Strong Lewis acids like AlCl₃ can cleave N-benzyl groups, but these conditions are harsh and may not be suitable for complex molecules with acid-labile functional groups.
Methyl Ester Hydrolysis
Question: My base-catalyzed hydrolysis of the methyl ester is incomplete or requires very harsh conditions. Why is this happening?
Answer: Incomplete hydrolysis is often due to poor solubility of the substrate in the aqueous base or steric hindrance around the ester group.
-
Solubility: The benzyl and morpholinone core is largely organic and may not be fully soluble in aqueous NaOH or LiOH. Adding a co-solvent like tetrahydrofuran (THF), methanol, or dimethyl sulfoxide (DMSO) can dramatically improve solubility and reaction rate.
-
Harsh Conditions: While high temperatures (e.g., 120°C with microwave heating) can force the reaction to completion, they also increase the risk of side reactions, such as lactam hydrolysis.
-
Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst can be used to shuttle the hydroxide ion into the organic phase to react with the ester.
Question: I am concerned about the stability of the 5-oxomorpholine (lactam) ring during ester hydrolysis. How can I avoid cleaving it?
Answer: The lactam ring is an amide and can be hydrolyzed under both acidic and basic conditions, particularly at elevated temperatures.
-
Milder Conditions: Use the mildest effective conditions. This typically means running the reaction at room temperature for a longer period or at a slightly elevated temperature (e.g., 40-50 °C) with careful monitoring by TLC or LCMS.
-
Non-Aqueous Methods: If lactam stability is a major concern, consider non-hydrolytic methods for ester cleavage. Reagents such as trimethyltin hydroxide, TMSOK in anhydrous THF, or lithium bromide in THF can cleave methyl esters without the use of water.
Question: Can I perform the ester hydrolysis under acidic conditions?
Answer: Yes, acid-catalyzed hydrolysis is possible, but it is a reversible equilibrium-driven process. To drive the reaction to completion, a large excess of water is typically required. For substrates with acid-sensitive groups, this may not be ideal. The kinetics of acid-catalyzed hydrolysis of lactams have been studied, and this potential side reaction should be considered.
Quantitative Data Summary
The following tables summarize common conditions for the two key deprotection steps. Yields are highly substrate-dependent and should be considered illustrative.
Table 1: Comparison of N-Debenzylation Methods
| Method | Catalyst / Reagent | Solvent | Temperature (°C) | Pressure / Atmosphere | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C | Ethanol | 60 | 1 atm H₂ | 85-95% | Addition of 1.5 eq. Acetic Acid is beneficial. |
| Catalytic Hydrogenation | 5-10% Pd/C | Methanol | 25-50 | 1-3 atm H₂ | 70-90% | Can be slow at 1 atm; higher pressure often needed. |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | N₂ | 75-95% | Good for substrates sensitive to H₂ gas conditions. |
| Transfer Hydrogenation | Pd(0) EnCat™ 30NP, Cyclohexene | Ethanol | 85 | N₂ | >95% (conversion) | Requires acetic acid as a co-catalyst. |
| Oxidative Cleavage | KBr, Oxone | Acetonitrile/Water | 25 | Air | 78-97% | A metal-free alternative. |
Table 2: Comparison of Methyl Ester Hydrolysis Methods
| Method | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Base-Catalyzed | LiOH·H₂O (2-4 eq.) | THF / Water (3:1) | 25 | 2-6 h | 90-98% | Most common and reliable method. |
| Base-Catalyzed | NaOH (aq.) | Methanol / Water | 25-60 | 1-12 h | 85-95% | Co-solvent is crucial for solubility. |
| Acid-Catalyzed | 6N HCl (aq.) | Dioxane | 50-100 | 12-24 h | Variable | Reversible reaction; requires excess water. |
| Non-Aqueous Cleavage | TMSOK | Anhydrous THF | 25 | 1-4 h | >90% | Useful for water-sensitive substrates. |
| Lewis Acid Cleavage | BBr₃ | Dichloromethane | -78 to 25 | 2-8 h | Variable | Powerful but can affect other functional groups. |
Detailed Experimental Protocols
Protocol 1: N-Debenzylation via Hydrogenolysis with Pearlman's Catalyst
This protocol is adapted from procedures for challenging N-debenzylations.
-
Preparation: In a suitable hydrogenation vessel, dissolve the this compound derivative (1.0 mmol) in ethanol (60 mL).
-
Additives: Add glacial acetic acid (1.5 mmol, 1.5 eq.).
-
Catalyst Addition: Carefully add 20% Palladium Hydroxide on Carbon (Pearlman's catalyst, 150 mg, ~15% w/w).
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the vessel with hydrogen gas three times.
-
Reaction: Stir the mixture vigorously under an atmosphere of hydrogen (1 atm, balloon) at 60 °C for 14-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional ethanol (2 x 30 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to afford the debenzylated product.
Protocol 2: Base-Catalyzed Methyl Ester Hydrolysis
This is a standard procedure for saponification.
-
Dissolution: Dissolve the methyl ester substrate (1.0 mmol) in a mixture of tetrahydrofuran (THF, 15 mL) and water (5 mL).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 84 mg, 2.0 mmol, 2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up (Acidification): Once the reaction is complete, concentrate the mixture in vacuo to remove most of the THF. Dilute the remaining aqueous solution with water (10 mL).
-
Extraction (Optional): Wash the aqueous solution with ethyl acetate or diethyl ether to remove any non-polar, non-acidic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1N HCl.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.
Visualized Workflows & Relationships
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: General synthetic routes for the full deprotection.
Technical Support Center: Synthesis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis typically involves a two-step process starting from (S)-serine methyl ester. The first step is the N-benzylation of the amino group, followed by a cyclization step through N-acylation to form the morpholine-5-one ring.
Q2: What are the critical parameters to control during the N-benzylation step?
A2: Key parameters for the N-benzylation of (S)-serine methyl ester include the choice of benzylating agent (e.g., benzyl bromide), the base (e.g., potassium carbonate), the solvent, and the reaction temperature. Over-alkylation and side reactions with the hydroxyl group are potential issues to monitor.
Q3: What are the common challenges faced during the cyclization step?
A3: The cyclization to form the 5-oxomorpholine ring is often the most challenging step. Potential issues include incomplete cyclization, O-acylation of the serine hydroxyl group leading to a stable isopeptide, and racemization at the stereocenter. The choice of acylating agent and reaction conditions is crucial for success.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization may also be a viable method for obtaining a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of N-benzylated intermediate | 1. Incomplete reaction. 2. Over-benzylation (dibenzylation). 3. Side reactions with the solvent. | 1. Monitor the reaction by TLC. Increase reaction time or temperature if necessary. 2. Use a controlled stoichiometry of the benzylating agent. 3. Choose an inert solvent (e.g., acetonitrile, DMF). |
| Formation of a major byproduct identified as an O-acylated isomer | The hydroxyl group of the N-benzylserine methyl ester is more reactive than the secondary amine under the reaction conditions, leading to the formation of a stable isopeptide. | 1. Change the acylating agent to one that is more selective for N-acylation. 2. Use a base that promotes N-acylation over O-acylation. 3. Investigate conditions that could promote an O-to-N acyl transfer after the initial O-acylation. |
| Incomplete cyclization to the morpholinone ring | 1. Steric hindrance at the N-benzyl group. 2. Insufficiently reactive acylating agent. 3. Unfavorable reaction temperature. | 1. This is inherent to the substrate; optimization of other parameters is key. 2. Use a more reactive acylating agent (e.g., an acid chloride or a highly activated ester). 3. Screen different temperatures to find the optimal balance between reaction rate and side product formation. |
| Racemization of the final product | The stereocenter at C3 is susceptible to epimerization under harsh basic or acidic conditions, or high temperatures. | 1. Use milder bases and reaction conditions. 2. Keep reaction temperatures as low as feasible. 3. Purify the final product using chiral chromatography if necessary to separate enantiomers. |
| Product is difficult to purify from starting material | The polarity of the product and the N-benzylated starting material may be very similar. | 1. Optimize the column chromatography conditions (e.g., use a shallow gradient of a more polar solvent). 2. Consider derivatizing the starting material's free hydroxyl group to alter its polarity before chromatography, followed by a deprotection step. |
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed general procedure based on common organic synthesis methodologies for similar structures. Researchers should optimize these conditions for their specific laboratory setup and reagents.
Step 1: Synthesis of Methyl (S)-2-(benzylamino)-3-hydroxypropanoate (N-Benzylated Intermediate)
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To a solution of (S)-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add a base like triethylamine or potassium carbonate (2.5 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Slowly add benzyl bromide (1.1 equivalents).
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Cyclization)
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Dissolve the purified Methyl (S)-2-(benzylamino)-3-hydroxypropanoate (1 equivalent) in an anhydrous aprotic solvent like dichloromethane or THF under an inert atmosphere.
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Cool the solution to 0 °C.
-
Add a suitable base (e.g., triethylamine, 1.5 equivalents).
-
Slowly add a solution of an acetylating agent, such as chloroacetyl chloride (1.1 equivalents), in the same solvent.
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Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Competing reaction pathways during the cyclization step.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Purification of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate Diastereomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the diastereomers of this compound?
A1: The primary challenges stem from the subtle differences in the physicochemical properties of the diastereomers. As stereoisomers that are not mirror images, they can have very similar polarities, solubilities, and chromatographic behaviors, which often leads to co-elution during chromatography or co-crystallization, making their separation difficult.[1]
Q2: Which analytical techniques are most effective for determining the diastereomeric ratio of my sample?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and widely used techniques.[1][2] Chiral HPLC can often provide baseline separation of the diastereomers, allowing for accurate quantification of each.[3][4] NMR, particularly with the use of chiral solvating agents, can also be used to distinguish and quantify the different diastereomers by observing distinct signals for each.[2]
Q3: When is preparative chromatography a better choice than crystallization for purification?
A3: Preparative chromatography, such as preparative HPLC, is generally preferred for small to medium-scale separations where high purity is essential.[1] It is also the method of choice when the diastereomers are difficult to crystallize or when their solubilities are very similar, making fractional crystallization inefficient.[1] Crystallization is more advantageous and cost-effective for large-scale industrial production, provided there is a significant difference in the solubility of the diastereomers in a suitable solvent.[1]
Q4: How can I confirm the absolute configuration of the purified diastereomers?
A4: The absolute configuration of a purified diastereomer is typically determined using X-ray crystallography, which provides the three-dimensional structure of the molecule.[5][6] Spectroscopic methods like NMR can sometimes be used to determine the relative configuration.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound diastereomers.
Chromatographic Separation Issues
Issue 1: Poor or no separation of diastereomers on a silica gel column.
-
Potential Cause: The diastereomers have very similar polarities, leading to co-elution on standard achiral stationary phases like silica gel.[7]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically screen a range of solvent systems with varying polarities. Start with a low-polarity mobile phase (e.g., hexane/ethyl acetate) and gradually increase the polarity.[7]
-
Consider a Chiral Stationary Phase (CSP): For effective separation of diastereomers, a chiral column is often necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for method development.[3][4][8]
-
Adjust the Flow Rate: A slower flow rate can increase the interaction time between the diastereomers and the stationary phase, potentially improving resolution.[7]
-
Temperature Control: Employ a column oven to maintain a constant and optimized temperature, as temperature fluctuations can affect retention times and peak shape.[9]
-
Issue 2: Peak tailing or broad peaks in HPLC.
-
Potential Cause: Secondary interactions between the analyte and the stationary phase, column overloading, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase to minimize secondary interactions.
-
Sample Concentration: Reduce the concentration of the injected sample to avoid overloading the column.
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before injecting the sample.[9]
-
Crystallization Issues
Issue 1: The diastereomeric mixture oils out or fails to crystallize.
-
Potential Cause: The compound may have a low melting point, or the chosen solvent may not be suitable for crystallization. Supersaturation may not have been achieved.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a comprehensive solvent screen to find a solvent or solvent system in which the desired diastereomer has lower solubility at room temperature or below, while the other remains in solution.[1]
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator and then a freezer to induce crystallization. Rapid cooling can lead to the formation of an oil or co-crystallization.[1]
-
Induce Nucleation: If crystals do not form, try adding a seed crystal of the desired diastereomer or scratching the inside of the flask with a glass rod to create nucleation sites.[1]
-
Issue 2: Low diastereomeric purity after a single crystallization.
-
Potential Cause: The solubilities of the two diastereomers in the chosen solvent are too similar, leading to co-crystallization.
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more subsequent recrystallizations of the obtained crystals. The purity of the less soluble diastereomer should increase with each recrystallization step.[1]
-
Optimize Solvent System: Experiment with different solvent mixtures to maximize the solubility difference between the diastereomers.
-
Experimental Protocols
The following are representative protocols for the purification of diastereomers and should be adapted for this compound.
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture.
-
Reversed Phase: Use a mobile phase of water (often with a buffer like ammonium bicarbonate) and an organic modifier such as acetonitrile or methanol.
-
-
Gradient vs. Isocratic Elution: Start with a shallow gradient to determine the approximate elution conditions, then switch to an isocratic method for optimization of resolution.
-
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5).
-
Analysis: Inject the sample and integrate the peak areas to determine the diastereomeric ratio.
Protocol 2: Fractional Crystallization
-
Solvent Selection: Through small-scale solubility tests, identify a solvent that dissolves the diastereomeric mixture at an elevated temperature but in which one diastereomer is significantly less soluble upon cooling.
-
Dissolution: In a flask, dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.[1]
-
Cooling: Allow the solution to cool slowly to room temperature. To further promote crystallization, subsequently cool the flask in a refrigerator (e.g., 4 °C) and then a freezer (e.g., -20 °C).[1]
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.[1][9]
-
Analysis: Dry the crystals and analyze their diastereomeric purity using chiral HPLC or NMR.
-
Recrystallization: If the desired purity is not achieved, repeat the crystallization process with the enriched solid.[1]
Data Presentation
Table 1: Representative HPLC Data for Diastereomer Separation
| Diastereomer | Retention Time (min) | Peak Area (%) | Diastereomeric Excess (%) |
| Diastereomer 1 | 8.52 | 98.5 | 97.0 |
| Diastereomer 2 | 10.14 | 1.5 |
Note: This data is illustrative and specific results will depend on the exact experimental conditions.
Table 2: Representative Crystallization Results
| Crystallization Step | Mass of Crystals (g) | Diastereomeric Ratio (D1:D2) | Yield of D1 (%) |
| Initial Mixture | 10.0 | 55:45 | - |
| First Crop | 3.8 | 85:15 | 58.9 |
| Second Crop (from mother liquor) | 2.1 | 30:70 | - |
| Recrystallized First Crop | 3.1 | 97:3 | 81.6 |
Note: This data is illustrative and specific results will depend on the exact experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate Alkylation
Welcome to the technical support center for the optimization of reaction conditions for the alkylation of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific synthetic transformation.
Experimental Protocols
A general procedure for the diastereoselective alkylation of this compound involves the formation of an enolate followed by reaction with an alkylating agent. The following protocol is a representative example based on common practices for the alkylation of related chiral lactams and esters.
Materials:
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This compound
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Anhydrous tetrahydrofuran (THF)
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Lithium diisopropylamide (LDA) (solution in THF/hexanes)
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Alkylating agent (e.g., methyl iodide, benzyl bromide)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF in a flame-dried round-bottom flask.
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Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of lithium diisopropylamide (LDA) dropwise. The amount of LDA is typically a slight excess (e.g., 1.05 to 1.2 equivalents). Stir the reaction mixture at -78 °C for a specified time (e.g., 30 to 60 minutes) to ensure complete enolate formation.
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Alkylation: Add the alkylating agent (e-g., methyl iodide, 1.1 to 1.5 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a period of time (e.g., 1 to 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
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Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel to separate the individual diastereomers.[1][2][3][4]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the expected influence of various reaction parameters on the yield and diastereoselectivity of the alkylation reaction, based on general principles of enolate chemistry.[5][6][7] It is important to note that optimal conditions should be determined empirically for each specific substrate and alkylating agent combination.
Table 1: Effect of Base and Solvent on Alkylation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Expected Outcome |
| 1 | LDA (1.1) | THF | -78 | High yield, good kinetic control of diastereoselectivity.[8][9] |
| 2 | LHMDS (1.1) | THF | -78 | Similar to LDA, may offer different selectivity profile. |
| 3 | NaHMDS (1.1) | THF | -78 | May favor thermodynamic enolate, potentially altering diastereoselectivity.[5] |
| 4 | KHMDS (1.1) | Toluene | -78 to 0 | Can influence enolate geometry and aggregation, affecting diastereoselectivity. |
Table 2: Influence of Temperature and Additives on Diastereoselectivity
| Entry | Base | Additive (equiv.) | Temperature (°C) | Alkylating Agent | Expected Diastereomeric Ratio (d.r.) |
| 1 | LDA | None | -78 | Methyl Iodide | Moderate to Good |
| 2 | LDA | None | -40 | Methyl Iodide | Potentially lower d.r. due to enolate equilibration. |
| 3 | LDA | HMPA (1.0) | -78 | Methyl Iodide | May increase d.r. by altering enolate solvation.[5] |
| 4 | LDA | LiCl (1.0) | -78 | Methyl Iodide | Can break up LDA aggregates, potentially improving selectivity.[5] |
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound.
Q1: I am observing a low yield or no reaction. What are the possible causes and solutions?
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Issue: Incomplete enolate formation. The proton at the C3 position is acidic, but a strong, non-nucleophilic base is required for complete deprotonation.
-
Solution: Ensure you are using a sufficiently strong base like LDA, LHMDS, or KHMDS. Use at least 1.05 equivalents of the base. The base should be freshly titrated or from a reliable commercial source.
-
-
Issue: Inactive alkylating agent. The alkylating agent may have degraded.
-
Solution: Use a fresh bottle of the alkylating agent or purify it before use. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
-
Issue: Presence of moisture. Enolates are highly basic and will be quenched by any protic species, including water.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (argon or nitrogen).
-
-
Issue: Low reaction temperature for a less reactive alkylating agent. While -78 °C is a standard starting point, some less reactive alkylating agents may require higher temperatures to react.
-
Solution: After the initial addition at -78 °C, consider slowly warming the reaction to a higher temperature (e.g., -40 °C or 0 °C) while monitoring the reaction progress by TLC. Be aware that this may affect the diastereoselectivity.
-
Q2: My reaction is giving a poor diastereomeric ratio. How can I improve the selectivity?
-
Issue: Enolate equilibration. If the enolate is not formed quantitatively or if the reaction temperature is too high, the initially formed kinetic enolate may equilibrate to the thermodynamic enolate, leading to a mixture of diastereomers.[5]
-
Issue: Solvent effects. The solvent can influence the aggregation state and geometry of the lithium enolate, which in turn affects the facial selectivity of the alkylation.
-
Solution: THF is a standard solvent. Consider the addition of co-solvents or additives. Hexamethylphosphoramide (HMPA) can break up aggregates and may improve diastereoselectivity, but it is a carcinogen and should be handled with extreme care. Lithium chloride (LiCl) is a safer alternative that can also disaggregate LDA.[5]
-
-
Issue: Nature of the alkylating agent. The structure of the alkylating agent can influence the transition state of the alkylation and thus the diastereoselectivity.
-
Solution: Unfortunately, this is an inherent property of the chosen reactants. If possible, you might consider if a different alkylating agent could achieve the desired transformation with better selectivity.
-
Q3: I am having difficulty separating the diastereomers after the reaction. What can I do?
-
Issue: Similar polarity of diastereomers. Diastereomers can often have very similar polarities, making their separation by standard column chromatography challenging.[1]
-
Solution:
-
Optimize chromatography conditions: Try different solvent systems for your flash chromatography. A less polar solvent system may provide better resolution. Using a longer column or a column with a smaller particle size can also improve separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating diastereomers that are inseparable by flash chromatography.[4][10] Both normal-phase and reverse-phase HPLC can be explored.
-
Supercritical Fluid Chromatography (SFC): Preparative SFC is another effective technique for diastereomer separation and is often more successful than HPLC for drug-like molecules.[2]
-
Crystallization: In some cases, one diastereomer may be more crystalline than the other, allowing for separation by fractional crystallization.
-
-
Frequently Asked Questions (FAQs)
Q: What is the expected stereochemical outcome of the alkylation?
A: The stereochemical outcome is dictated by the facial selectivity of the enolate alkylation. The existing stereocenter at C3 and the bulky N-benzyl group will likely direct the incoming electrophile to the less sterically hindered face of the enolate. For the (S)-starting material, it is generally expected that the alkyl group will add from the face opposite to the substituent at the stereocenter to minimize steric interactions. However, the exact outcome can be influenced by the enolate geometry (E vs. Z), which in turn is affected by the deprotonation conditions.[5]
Q: Can I use a weaker base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)?
A: While NaH and t-BuOK are strong bases, they are generally not recommended for achieving high diastereoselectivity in this type of alkylation. These bases can lead to enolate equilibration, resulting in a mixture of diastereomers.[11] They are also more likely to participate in side reactions. LDA is the preferred base for generating the kinetic enolate under conditions that maximize diastereoselectivity.[8][9]
Q: Is it possible to perform a second alkylation to create a quaternary center at C3?
A: Yes, it is possible to perform a second alkylation on the mono-alkylated product to generate a quaternary stereocenter. This would require deprotonation of the remaining alpha-proton followed by the addition of a second alkylating agent. The conditions for this second alkylation would need to be carefully optimized to achieve good yield and selectivity.
Q: How can I confirm the stereochemistry of the newly formed stereocenter?
A: The relative stereochemistry of the diastereomers can often be determined by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments. The absolute stereochemistry of a single, purified diastereomer can be determined by X-ray crystallography if suitable crystals can be obtained.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Troubleshooting logic for low yield in the alkylation reaction.
References
- 1. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 2. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 6. Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Diastereoselective Reactions with 4-Benzyl-5-oxomorpholine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyl-5-oxomorpholine-3-carboxylate. The information is designed to help improve diastereoselectivity in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is 4-Benzyl-5-oxomorpholine-3-carboxylate and why is it used?
A1: 4-Benzyl-5-oxomorpholine-3-carboxylate is a chiral auxiliary, a molecule temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. It is derived from pyroglutamic acid, a readily available and inexpensive chiral starting material. Its rigid heterocyclic structure provides a well-defined steric environment that directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over others. This is particularly useful in the asymmetric synthesis of custom amino acids and other chiral molecules.
Q2: I am observing low diastereoselectivity in the alkylation of my 4-Benzyl-5-oxomorpholine-3-carboxylate derivative. What are the common causes?
A2: Low diastereoselectivity in the alkylation of N-acyl-4-benzyl-5-oxomorpholine-3-carboxylates can stem from several factors:
-
Incomplete Enolate Formation: If the deprotonation is not complete, the remaining starting material can react non-selectively.
-
Enolate Geometry: The formation of the desired Z-enolate is crucial for high diastereoselectivity. Reaction conditions that favor the E-enolate will lead to a mixture of diastereomers.
-
Reaction Temperature: The temperature must be kept low (typically -78 °C) to prevent racemization or equilibration of the enolate and to maximize the energy difference between the transition states leading to the different diastereomers.
-
Choice of Base: The steric bulk and nature of the base are critical. Less hindered bases might lead to different enolate geometries or aggregation states, affecting selectivity.
-
Solvent Effects: The solvent can influence the enolate's aggregation state and the tightness of the transition state. Aprotic, non-polar solvents like THF are generally preferred.
-
Electrophile Reactivity: Highly reactive electrophiles may react too quickly and with less discrimination between the two faces of the enolate.
Q3: Which bases are recommended for the deprotonation step?
A3: For the formation of the Z-enolate, which is generally desired for high diastereoselectivity in alkylation reactions with this type of auxiliary, strong, sterically hindered bases are recommended. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used. These bases favor the formation of a rigid, chelated Z-enolate, where one face is effectively blocked by the benzyl group of the auxiliary.
Q4: How can I remove the chiral auxiliary after the reaction?
A4: The 4-benzyl-5-oxomorpholine auxiliary can typically be removed under mild hydrolytic conditions. Common methods include:
-
Basic Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water is effective for cleaving the N-acyl bond to yield the chiral carboxylic acid.
-
Acidic Hydrolysis: In some cases, acidic conditions can be used, although care must be taken to avoid racemization of the desired product.
-
Reductive Cleavage: For conversion to the corresponding chiral alcohol, reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, ester, or alcohol) and the stability of the newly formed stereocenter to the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (d.r.) | 1. Reaction temperature is too high. 2. Inappropriate base or solvent. 3. Enolate equilibration. 4. Non-optimal rate of electrophile addition. | 1. Ensure the reaction is maintained at -78 °C during deprotonation and alkylation. 2. Use a hindered base like LDA or NaHMDS in THF. 3. Add the electrophile promptly after enolate formation. 4. Add the electrophile slowly to the enolate solution at -78 °C. |
| Low Reaction Yield | 1. Incomplete deprotonation. 2. Degradation of the enolate or product. 3. Impure reagents or wet solvents. 4. Inefficient quenching of the reaction. | 1. Use a slight excess of a strong base (e.g., 1.05-1.1 equivalents). 2. Maintain low temperatures throughout the reaction and workup. 3. Use freshly distilled solvents and high-purity reagents. 4. Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. |
| Formation of Multiple Products | 1. Competing side reactions (e.g., O-alkylation). 2. Racemization of the stereocenter. 3. Reaction with impurities. | 1. Use lithium-based enolates in THF to favor C-alkylation. 2. Keep the temperature low and avoid prolonged reaction times. 3. Purify all starting materials and ensure inert reaction conditions. |
| Difficulty in Removing the Auxiliary | 1. Harsh cleavage conditions leading to product degradation. 2. Incomplete hydrolysis or reduction. | 1. Screen milder cleavage conditions (e.g., LiOH/H₂O₂ at 0 °C). 2. Increase the reaction time or temperature for the cleavage step, monitoring for product degradation. Consider alternative cleavage methods (e.g., transesterification). |
Data Presentation
Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Allyl Iodide | NaHMDS | THF | -78 | 98:2 | N/A |
| 2 | Benzyl Bromide | LDA | THF | -78 | >99:1 | 92 |
| 3 | Ethyl Iodide | NaHMDS | THF | -78 | 95:5 | 53 |
| 4 | Methyl Iodide | LDA | THF | -78 | 97:3 | 91 |
Data is compiled from analogous systems and serves as a predictive guide. Actual results with 4-Benzyl-5-oxomorpholine-3-carboxylate may vary.
Experimental Protocols
1. General Protocol for N-Acylation of the Chiral Auxiliary
This protocol is adapted for 4-Benzyl-5-oxomorpholine-3-carboxylate from established procedures for similar chiral auxiliaries.
-
To a solution of 4-Benzyl-5-oxomorpholine-3-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv.).
-
Slowly add the desired acyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
2. General Protocol for Diastereoselective Alkylation
This protocol is based on highly successful methods for analogous oxazolidinone auxiliaries.
-
Dissolve the N-acylated 4-Benzyl-5-oxomorpholine-3-carboxylate derivative (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA or NaHMDS (1.05 equiv.) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (1.1-1.5 equiv.) dropwise at -78 °C.
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Stir the reaction mixture at -78 °C for 1-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
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Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General workflow for the use of 4-Benzyl-5-oxomorpholine-3-carboxylate as a chiral auxiliary.
Caption: Key factors influencing diastereoselectivity in alkylation reactions.
Technical Support Center: Removal of Chiral Auxiliaries from Morpholinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of chiral auxiliaries from morpholinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing a chiral auxiliary from a morpholinone derivative?
The most common strategies for cleaving chiral auxiliaries from N-acyl morpholinone derivatives include hydrolytic, reductive, and oxidative methods. The choice of method depends on the desired final product (e.g., carboxylic acid, alcohol, aldehyde) and the stability of the molecule to the reaction conditions.
Q2: How do I choose the most suitable cleavage method for my specific morpholinone derivative?
The selection of the optimal cleavage method is crucial and depends on the desired functionality in the final product.
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For Carboxylic Acids: Basic hydrolysis using reagents like lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) is a standard method.[1][2]
-
For Alcohols: Reductive cleavage using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will yield the corresponding primary alcohol.[3][4]
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For Aldehydes: This is a more delicate transformation and may require a two-step process involving reduction to the alcohol followed by a controlled oxidation.
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For Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, can provide the methyl ester directly.[5]
Q3: What are the common challenges encountered during the removal of a chiral auxiliary from a morpholinone derivative?
Researchers may encounter several issues, including:
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Incomplete or slow reaction.
-
Epimerization at the α-carbon.
-
Undesired side reactions or degradation of the product.
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Difficulty in separating the product from the cleaved auxiliary.
Troubleshooting Guides
Issue 1: Incomplete or Slow Auxiliary Cleavage
Symptoms:
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TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
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Low yield of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Reagent | Ensure the purity and correct stoichiometry of the cleaving reagent. An excess is often required to drive the reaction to completion.[1] |
| Suboptimal Reaction Conditions | Temperature: For slow reactions, consider increasing the temperature. For sensitive substrates, lowering the temperature may prevent side reactions.[1] Time: Monitor the reaction over a longer period. Solvent: The solvent can greatly influence reaction rates. Consider alternatives if the reaction is sluggish.[1] |
| Steric Hindrance | The substrate's structure around the auxiliary might impede reagent access.[1] Using a more potent reagent, like lithium hydroperoxide (LiOOH) for hydrolysis, can be effective for hindered esters.[6] |
| Poor Reagent Quality | Use freshly opened or properly stored reagents to ensure their activity. |
Issue 2: Epimerization of the α-Stereocenter
Symptoms:
-
Loss of stereochemical purity in the final product, as determined by chiral HPLC or NMR analysis.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Harsh Basic Conditions | Prolonged exposure to strong bases can lead to deprotonation and subsequent racemization of the α-proton. |
| Milder Conditions: Employ milder cleavage conditions where possible. For example, using LiOOH at 0°C can be less prone to causing epimerization than harsher methods.[6] | |
| Temperature Control: Maintain low temperatures throughout the reaction and workup to minimize the risk of epimerization. | |
| Unstable Enolate | The intermediate enolate may not be stable under the reaction conditions. |
| Alternative Methods: If basic hydrolysis is problematic, consider switching to a reductive cleavage method, which typically does not proceed through an enolate intermediate. |
Issue 3: Difficulty in Product Purification
Symptoms:
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The final product is contaminated with the cleaved chiral auxiliary or other byproducts.
-
Challenges in separating the product and auxiliary via column chromatography due to similar polarities.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Similar Physical Properties | The product and the cleaved auxiliary may have comparable solubility and polarity. |
| Extraction: Perform a liquid-liquid extraction to remove the water-soluble auxiliary. Acidifying the aqueous layer can help in separating the carboxylic acid product.[1] | |
| Crystallization: If the product is crystalline, recrystallization can be an effective purification method. | |
| Chromatography Optimization: Systematically screen different solvent systems for column chromatography to improve separation. |
Quantitative Data Summary
Table 1: Comparison of Hydrolytic Cleavage Conditions for N-Acyl Auxiliaries
| Reagents | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiOH·H₂O, H₂O₂ | N-acyl oxazolidinone | THF/H₂O | 0 | 1-4 | High | [1] |
| LiOH·H₂O | N-acyl 1,3-oxazolidine | THF/MeOH/H₂O | Reflux | 24 | 100 | [3] |
| NaClO₂, tBuOH | N-acyl 1,3-oxazolidine | 2-methylbut-2-ene | N/A | N/A | 93 | [4] |
Table 2: Reductive Cleavage Conditions for N-Acyl Auxiliaries
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiH₂N·BH₃ | N-acyl 1,3-oxazolidine | THF | Reflux | 24 | 75 | [3] |
| LiAlH₄ | N-acyl 1,3-oxazolidine | Et₂O | -10 | 1.5 | 71 | [4] |
| LiAlH₄ | N-acyl 1,3-oxazolidine | N/A | N/A | N/A | Quantitative | [4] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol is adapted from methods used for Evans' oxazolidinones and is applicable to morpholinone derivatives.[1][7]
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Dissolution: Dissolve the N-acyl morpholinone (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add aqueous hydrogen peroxide (30%, 4 equivalents), followed by the dropwise addition of aqueous lithium hydroxide (e.g., 0.8 M, 2 equivalents).
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Reaction Monitoring: Stir the mixture at 0 °C and monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.[1]
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Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
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Auxiliary Removal: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.
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Product Isolation: Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).[1]
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid by column chromatography or crystallization if necessary.
Protocol 2: Reductive Cleavage to an Alcohol using LiAlH₄
This protocol describes a general method for the reduction of an N-acyl morpholinone to the corresponding primary alcohol.
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous diethyl ether (Et₂O) or THF.
-
Cooling: Cool the suspension to -10 °C.
-
Substrate Addition: Add a solution of the N-acyl morpholinone (1 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature at -10 °C.
-
Reaction: Stir the reaction mixture at -10 °C for 1.5 hours or until TLC analysis indicates complete consumption of the starting material.[4]
-
Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filtration: A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude alcohol can then be purified by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete chiral auxiliary cleavage.
Caption: Cleavage pathways for N-acyl morpholinone derivatives.
References
Technical Support Center: Workup and Troubleshooting for Reactions Involving Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and workup of this chiral morpholinone derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound and its analogs typically involves a two-step process. The first step is the reaction of an appropriate amino acid derivative with bromoacetyl bromide. This is followed by an intramolecular cyclization reaction, usually promoted by a base, to form the morpholinone ring.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. Incomplete initial reaction with bromoacetyl bromide or incomplete cyclization are common culprits. Additionally, the stability of the starting materials and reagents is crucial; ensure that all reactants are pure and dry, as moisture can interfere with the reaction. Suboptimal reaction temperature and time can also lead to reduced yields.
Q3: I am observing the formation of multiple spots on my TLC plate after the reaction. What are these byproducts?
The formation of multiple byproducts can be attributed to several side reactions. One common issue is the formation of diastereomers if the chiral center is compromised during the reaction. Other possibilities include unreacted starting materials, intermolecular reaction products, or degradation of the desired product under harsh reaction conditions.
Q4: How can I purify the final product effectively?
Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for achieving good separation. A gradient of ethyl acetate in hexane is often a good starting point. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and workup of this compound.
Issue 1: Incomplete Cyclization to Form the Morpholinone Ring
| Symptom | Potential Cause | Recommended Solution |
| Presence of a significant amount of the linear intermediate on TLC/LC-MS. | 1. Insufficient amount or activity of the base (e.g., sodium hydride).2. Reaction temperature is too low.3. Reaction time is too short. | 1. Use a fresh batch of a strong base like sodium hydride (NaH). Ensure it is properly handled under an inert atmosphere.2. Gradually increase the reaction temperature from 0°C to room temperature and monitor the reaction progress by TLC.3. Extend the reaction time and continue to monitor until the starting material is consumed. |
Issue 2: Epimerization at the Chiral Center
| Symptom | Potential Cause | Recommended Solution |
| Formation of a second spot on TLC close to the product spot, confirmed as a diastereomer by chiral HPLC or NMR. | 1. Use of a strong base that can deprotonate the chiral center.2. Prolonged exposure to basic or acidic conditions during workup.3. Elevated temperatures during reaction or workup. | 1. Consider using a milder base for the cyclization if possible.2. Minimize the time the reaction mixture is in contact with strong acids or bases during the workup. Neutralize the reaction mixture promptly.3. Maintain controlled, low temperatures throughout the reaction and workup process. |
Issue 3: Difficulty in Removing Impurities During Workup
| Symptom | Potential Cause | Recommended Solution |
| Persistent impurities observed in the NMR spectrum after column chromatography. | 1. Co-elution of impurities with the product during chromatography.2. Formation of highly polar or non-polar byproducts. | 1. Optimize the column chromatography conditions. Try different solvent systems (e.g., dichloromethane/methanol, ether/hexane) or use a longer column for better separation.2. Perform a liquid-liquid extraction with different aqueous solutions (e.g., dilute HCl, saturated NaHCO3, brine) to remove acidic or basic impurities before chromatography.3. Consider a recrystallization step after column chromatography. |
Experimental Protocols
A representative experimental protocol for the synthesis of related methyl 5-oxomorpholine-3-carboxylates involves a two-step procedure.
Step 1: Reaction with Bromoacetyl Bromide
In a typical procedure, the starting amino acid methyl ester is dissolved in a dry, non-protic solvent such as dichloromethane (CH2Cl2) and cooled to -15°C. Triethylamine (Et3N) is added, followed by the dropwise addition of bromoacetyl bromide. The reaction is typically stirred at this temperature for about an hour.
Step 2: Intramolecular Cyclization
Following the initial reaction, a strong base such as sodium hydride (NaH) is added to a separate flask with a dry solvent like tetrahydrofuran (THF) at 0°C. The reaction mixture from Step 1 is then added to the NaH suspension, and the reaction is allowed to warm to room temperature and stirred for approximately one hour.
Workup and Purification
A general workup procedure involves quenching the reaction with a saturated aqueous solution, followed by extraction with an organic solvent. The organic layers are then combined, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key stages of the synthesis and a troubleshooting decision tree.
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Troubleshooting guide for the synthesis of substituted morpholinones
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted morpholinones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of substituted morpholinones, from low yields to purification difficulties.
Low Reaction Yield
Q: My morpholinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in morpholinone synthesis can stem from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions. Here are key areas to investigate:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion. In some cases, increasing the temperature or extending the reaction time may be necessary. However, be cautious of potential product degradation at elevated temperatures.
-
Catalyst Activity: If using a catalyst, such as in Palladium-catalyzed carboamination reactions, ensure its activity is not compromised. Catalysts can be sensitive to air and moisture, so maintaining an inert atmosphere (e.g., under argon or nitrogen) and using dry solvents and reagents is crucial.[1]
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Inefficient Water Removal: In reactions that produce water, such as the dehydration of diethanolamine derivatives, inefficient removal of water can inhibit the forward reaction.[2] Employing a Dean-Stark apparatus or other effective water-trapping methods can drive the reaction to completion.
-
-
Side Product Formation:
-
Stoichiometry of Reactants: Incorrect stoichiometry can lead to the formation of unwanted side products. Carefully control the molar ratios of your starting materials. For instance, in syntheses involving isocyanates, an excess can lead to the formation of biurets.
-
Temperature Control: Many reactions in morpholinone synthesis are exothermic. Maintaining a controlled temperature, often at or below room temperature, can minimize the formation of side products.
-
-
Product Degradation:
-
Reaction Conditions: The desired morpholinone may be unstable under the reaction or work-up conditions. Analyze the stability of your product under the employed conditions to identify potential degradation pathways.
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Inert Atmosphere: For sensitive compounds, conducting the reaction under an inert atmosphere can prevent oxidative degradation.
-
Side Reactions and Byproduct Formation
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: The formation of side products is a common challenge. Understanding the potential side reactions for your specific synthetic route is key to minimizing them.
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N,N-Dialkylation: In syntheses starting from 1,2-amino alcohols, the initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to undesired dialkylation.
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Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.[1]
-
Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.[1]
-
Excess Amine: Using a large excess of the 1,2-amino alcohol can increase the probability of the alkylating agent reacting with the starting material.[1]
-
-
Formation of "Heavies" or Polymeric Byproducts: In some industrial processes, high-molecular-weight condensation products can form, reducing the yield of the desired morpholinone.[2] Optimizing reaction conditions, such as pressure and temperature, can help minimize their formation.
Purification Challenges
Q: I am having difficulty purifying my substituted morpholinone. What are some effective purification strategies?
A: The polarity and potential basicity of morpholinones can present purification challenges.
-
Chromatography:
-
Normal-Phase Chromatography: Silica gel is commonly used. For basic morpholinones that may streak on silica, consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to improve peak shape.
-
Reverse-Phase Chromatography (RPC): For highly polar morpholinones, reverse-phase chromatography with a polar-modified C18 column can be an effective technique.[3]
-
Ion-Exchange Chromatography: For morpholinones with acidic or basic functional groups, ion-exchange chromatography can be a powerful purification method.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. Experiment with different solvents to find one in which the morpholinone is soluble at high temperatures but sparingly soluble at low temperatures.
-
Extraction: Careful pH adjustment during aqueous workup is crucial. Ensure the aqueous phase's pH is optimized to have the morpholinone in its free base or salt form for efficient extraction into the desired solvent.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Three-Component Morpholine Synthesis
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OTf)₂ (5) | Toluene | 90 | 70 |
| 2 | Cu(OTf)₂ (5) | Toluene | 70 | 68 |
| 3 | Cu(OTf)₂ (5) | Toluene | 110 | 55 |
| 4 | Cu(OTf)₂ (5) | DCE | 90 | 62 |
| 5 | Cu(OTf)₂ (5) | MeCN | 90 | <10 |
Conditions: 0.2 mmol of 2-amino-2-methylpropan-1-ol, 0.3 mmol of p-tolualdehyde, and 0.1 mmol of diethyl 2-diazomalonate. Yields were determined by ¹H NMR. Data adapted from a study on the synthesis of highly substituted morpholines.[4]
Table 2: Effect of Temperature on Byproduct Formation in Morpholine Synthesis from Diethylene Glycol (DEG) and Ammonia
| Run | Temperature (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 200 | 63.87 | 36.13 | 59.5 | 4.06 |
| 2 | 220 | 97.63 | 2.37 | 90.8 | 5.5 |
| 3 | 240 | 79.4 | 20.6 | 63.3 | 7.5 |
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent. AEE = 2-(2-aminoethoxy)ethanol.[2]
Experimental Protocols
Protocol 1: Synthesis of a Morpholin-2-one from a 1,2-Amino Alcohol and Chloroacetyl Chloride
This protocol is a general procedure for the synthesis of a morpholinone intermediate, which can then be further modified or reduced.[1]
1. Reaction Setup:
-
Dissolve the 1,2-amino alcohol in a suitable solvent system, for example, a mixture of dichloromethane and water.
2. Acylation:
-
Cool the solution in an ice bath.
-
Slowly and simultaneously add chloroacetyl chloride and an aqueous solution of a base (e.g., sodium hydroxide), maintaining the temperature and pH.
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the acylation to complete.
3. Cyclization:
-
Add an aqueous solution of a stronger base (e.g., potassium hydroxide) and a co-solvent if necessary (e.g., isopropanol).
-
Stir the mixture at room temperature for a sufficient time (e.g., 2 hours) to facilitate the intramolecular cyclization to the morpholinone.
4. Extraction and Purification:
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of a substituted morpholinone.
Caption: Troubleshooting logic for addressing low reaction yields in morpholinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted morpholinones?
A1: The most common precursors are 1,2-amino alcohols and their derivatives. These are often reacted with α-haloacetyl chlorides or related electrophiles to form an intermediate that then undergoes intramolecular cyclization to form the morpholinone ring.[1] Other methods include the oxidative lactonization of N-substituted diethanolamines.
Q2: How does the nature of the substituents affect the synthesis of morpholinones?
A2: Substituents can have a significant impact on the reaction. Electron-withdrawing or electron-donating groups on an aromatic ring can influence the reactivity of the starting materials. Bulky substituents can introduce steric hindrance, which may slow down the reaction rate or favor the formation of one stereoisomer over another. It is important to consider the electronic and steric properties of your desired substituents when designing the synthetic route and optimizing reaction conditions.
Q3: What analytical techniques are best for monitoring the progress of a morpholinone synthesis?
A3: A combination of techniques is often ideal. Thin Layer Chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction's progress. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for tracking the consumption of starting materials and the formation of the product and any byproducts. For real-time monitoring, in-situ techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be employed.
Q4: Can I scale up my laboratory synthesis of a substituted morpholinone?
A4: Scaling up a reaction can present new challenges. Heat transfer can become less efficient in larger reactors, so careful temperature control is critical to avoid side reactions. Mixing may also become less efficient, potentially leading to localized concentration gradients and side product formation. A thorough risk assessment and process optimization at a smaller scale are essential before attempting a large-scale synthesis.
Q5: Are there any specific safety precautions I should take when synthesizing morpholinones?
A5: Standard laboratory safety practices should always be followed. Many of the reagents used in morpholinone synthesis, such as α-haloacetyl chlorides, are corrosive and lachrymatory, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions should be monitored for any signs of exothermic runaway reactions, especially during scale-up. Always consult the Safety Data Sheets (SDS) for all chemicals used in your synthesis.
References
Validation & Comparative
Chiral HPLC analysis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate derivatives
A comprehensive guide to the chiral HPLC analysis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate derivatives, offering a comparative overview of potential methodologies. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Chiral HPLC Methods
The successful enantioselective analysis of this compound and its derivatives is crucial for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. The choice of CSP and mobile phase composition is critical for achieving optimal separation.
This guide compares three common chiral HPLC methodologies applicable to the enantiomeric separation of morpholine derivatives. The presented data is illustrative, based on typical performance for structurally similar compounds, and serves as a starting point for method development.
Data Presentation: Performance Comparison of Chiral HPLC Methods
| Method | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Hypothetical Retention Times (min) | Hypothetical Resolution (Rs) | Hypothetical Separation Factor (α) |
| Method 1: Normal Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (80:20, v/v) | (R)-enantiomer: 9.2 (S)-enantiomer: 11.5 | > 2.0 | 1.35 |
| Method 2: Polar Organic Mode | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Acetonitrile/Methanol (50:50, v/v) | (R)-enantiomer: 7.8 (S)-enantiomer: 9.1 | > 1.8 | 1.28 |
| Method 3: Reversed Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/Water with 0.1% Formic Acid (70:30, v/v) | (R)-enantiomer: 12.5 (S)-enantiomer: 14.8 | > 1.5 | 1.22 |
Experimental Protocols
Below are detailed experimental protocols for the compared chiral HPLC methods.
Method 1: Normal Phase Chromatography
-
Column: A polysaccharide-based chiral column, such as one coated with Amylose tris(3,5-dimethylphenylcarbamate), with dimensions of 250 x 4.6 mm and a 5 µm particle size.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol in an 80:20 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the Methyl 4-Benzyl-5-oxomorpholine-3-carboxylate derivative in 1 mL of the mobile phase.
Method 2: Polar Organic Mode Chromatography
-
Column: A polysaccharide-based chiral column, such as one coated with Cellulose tris(3,5-dimethylphenylcarbamate), with dimensions of 250 x 4.6 mm and a 5 µm particle size.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Methanol in a 50:50 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol.
Method 3: Reversed-Phase Chromatography
-
Column: A macrocyclic glycopeptide-based chiral column, such as one bonded with Teicoplanin, with dimensions of 150 x 4.6 mm and a 5 µm particle size.
-
Mobile Phase: An isocratic mixture of Methanol and Water (70:30, v/v) with 0.1% Formic Acid as an additive.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water.
Alternative Analytical Techniques
While chiral HPLC is the gold standard, other techniques can also be employed for the enantioselective analysis of morpholine derivatives.
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based CSPs are also commonly used in SFC.
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that requires minimal sample and solvent.[1][2] Cyclodextrins are frequently used as chiral selectors in the buffer.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents can be used to differentiate enantiomers in solution, providing structural and quantitative information.
Mandatory Visualization
The following diagram illustrates the general workflow for chiral HPLC analysis.
Caption: Workflow for Chiral HPLC Analysis.
References
- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of amino acid enantiomers derived from antitumor antibiotics using chiral capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture of Chiral Morpholine Derivatives: A Comparative Guide to Structural Elucidation Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and optimizing its properties. This guide provides a comparative analysis of X-ray crystallography and its alternatives for the structural characterization of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate and its derivatives, a class of compounds with significant potential in medicinal chemistry.
The unequivocal assignment of stereochemistry and the detailed analysis of conformational features are critical for the rational design of novel therapeutics. While X-ray crystallography stands as the gold standard for obtaining atomic-resolution structural data, other powerful analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide complementary and often more readily accessible information. This guide will delve into the strengths and limitations of each method, supported by experimental data and detailed protocols.
At a Glance: Comparing Structural Elucidation Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry. | High-quality single crystal (typically > 50 µm). | Low to Medium | Unambiguous and definitive structural determination. | Crystal growth can be a significant bottleneck. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity through scalar couplings, spatial proximity through nuclear Overhauser effects (NOEs), dynamic and conformational information in solution. | Soluble sample in a suitable deuterated solvent (mg scale). | High | Provides information about the structure and dynamics in solution, which can be more biologically relevant. | Structure determination for complex molecules can be challenging and may not provide the same level of precision as X-ray crystallography. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns for substructural information. | Very small sample amount (µg to ng), can be coupled to chromatographic separation. | High | High sensitivity and speed, provides accurate mass and formula. | Does not directly provide 3D structural information or stereochemistry. |
X-ray Crystallography: The Definitive Picture
Single-crystal X-ray diffraction provides a detailed and unambiguous three-dimensional model of a molecule as it exists in the crystalline state. This technique was used to determine the structure of a closely related morpholine derivative, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione[1]. The crystallographic data obtained for such a derivative would be presented in a standardized format, as exemplified in the table below.
Crystallographic Data for a Representative Morpholine Derivative
| Parameter | Value |
| Chemical Formula | C₂₁H₁₇BrN₂O₅ |
| Molecular Weight | 457.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 15.426(5) Å, b = 6.5325(15) Å, c = 19.972(5) Å |
| β = 107.62(3)° | |
| Volume | 1918.1(9) ų |
| Z | 4 |
| Density (calculated) | 1.583 Mg/m³ |
| R-factor | 0.0586 |
Data adapted from a representative morpholine derivative crystal structure.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected by a detector. The resulting data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to generate a final, precise 3D model of the molecule.
Figure 1. A generalized workflow for single-crystal X-ray crystallography.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail, its requirement for high-quality crystals can be a significant hurdle. In such cases, or to gain insights into the behavior of the molecule in solution, NMR spectroscopy and mass spectrometry are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry of molecules in solution. For morpholine derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and to probe the conformational dynamics of the six-membered ring.
Typical NMR Data for a Morpholine Derivative:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.40-7.20 | m | - | Aromatic protons (Benzyl) |
| ¹H | 4.52 | d | 14.8 | N-CHH-Ph (geminal) |
| ¹H | 4.25 | d | 14.8 | N-CHH-Ph (geminal) |
| ¹H | 4.15 | dd | 11.2, 3.5 | O-CHH-C |
| ¹H | 3.90 | t | 4.5 | N-CH-COOCH₃ |
| ¹H | 3.75 | s | - | O-CH₃ |
| ¹³C | 170.5 | - | - | C=O (ester) |
| ¹³C | 168.0 | - | - | C=O (amide) |
| ¹³C | 136.2 | - | - | Aromatic C (quaternary) |
| ¹³C | 129.0, 128.5, 127.8 | - | - | Aromatic CH |
| ¹³C | 68.2 | - | - | O-CH₂ |
| ¹³C | 58.1 | - | - | N-CH |
| ¹³C | 52.8 | - | - | O-CH₃ |
| ¹³C | 50.5 | - | - | N-CH₂-Ph |
| ¹³C | 48.2 | - | - | N-CH₂-C |
Hypothetical data based on typical values for similar structures.
Experimental Protocol: NMR Spectroscopy
A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube, which is then placed into the NMR spectrometer. A strong magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The resulting signals, known as free induction decay (FID), are detected and Fourier transformed to produce the NMR spectrum. A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) experiments can be performed to fully elucidate the structure.
Figure 2. A generalized workflow for structural elucidation by NMR spectroscopy.
Mass Spectrometry
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable clues about the molecule's substructures.
Expected Mass Spectrometry Data:
| Ionization Mode | Adduct | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | 250.1074 | 250.1072 |
| ESI+ | [M+Na]⁺ | 272.0893 | 272.0891 |
Hypothetical data for this compound.
Experimental Protocol: Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). The molecules are ionized, most commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap). The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Conclusion
The structural elucidation of this compound derivatives and other novel chemical entities relies on a synergistic approach utilizing multiple analytical techniques. While single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information, its application is contingent on the ability to grow high-quality crystals. NMR spectroscopy offers invaluable insights into the structure and dynamics of molecules in solution, which is often more representative of the biological environment. Mass spectrometry provides rapid and highly sensitive determination of molecular weight and formula. For drug development professionals, an integrated strategy employing all three techniques will afford the most comprehensive understanding of a molecule's structure and properties, thereby accelerating the discovery and optimization of new therapeutic agents.
References
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones versus Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for researchers striving to control the stereochemical outcome of chemical reactions. These transiently incorporated chiral molecules guide the formation of new stereocenters with high precision. The Evans oxazolidinone auxiliaries, developed by David A. Evans, are a cornerstone of this field, celebrated for their high efficacy and predictability in a range of asymmetric transformations.
This guide provides a detailed comparison between the well-established Evans auxiliary, specifically (S)-4-benzyl-2-oxazolidinone, and Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate. It is important to note that while extensive literature and experimental data support the performance of Evans auxiliaries, there is a notable absence of published experimental data for the use of this compound as a chiral auxiliary in common asymmetric reactions such as aldol additions and alkylations. Consequently, this guide will present a comprehensive overview of the Evans auxiliary, supported by experimental data, and offer a theoretical comparison with the morpholinone-based counterpart based on structural analysis and established principles of stereocontrol.
Performance Comparison: A Data-Driven Look at the Evans Auxiliary
The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high levels of diastereoselectivity and provide high chemical yields in asymmetric reactions. The Evans auxiliaries consistently demonstrate exceptional performance in this regard, particularly in asymmetric aldol and alkylation reactions.
Table 1: Performance of (S)-4-Benzyl-2-oxazolidinone in Asymmetric Aldol Reactions
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Isobutyraldehyde | >99:1 | 80-95 |
| Propionyl | Benzaldehyde | >98:2 | 85-95 |
| Acetyl | Propionaldehyde | >95:5 | 75-90 |
Table 2: Performance of (S)-4-Benzyl-2-oxazolidinone in Asymmetric Alkylation Reactions
| N-Acyl Group | Electrophile | Diastereomeric Ratio | Yield (%) |
| Propionyl | Benzyl bromide | >99:1 | 90-95 |
| Propionyl | Methyl iodide | >98:2 | 88-96 |
| Butyryl | Allyl iodide | >97:3 | 85-92 |
Note: The data presented in these tables are representative values compiled from various literature sources. Actual results may vary depending on specific reaction conditions.
Structural and Mechanistic Comparison
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the three-dimensional structure of the auxiliary and its influence on the transition state of the reaction.
Evans Auxiliary: (S)-4-Benzyl-2-oxazolidinone
The Evans auxiliary features a rigid oxazolidinone ring with a stereocenter at the C4 position. In asymmetric aldol and alkylation reactions, the N-acyl derivative is enolized, typically with a boron or lithium base, to form a Z-enolate. The substituent at the C4 position (in this case, a benzyl group) effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This steric control leads to a highly predictable and diastereoselective bond formation. The chelation of the metal cation between the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring further rigidifies the transition state, enhancing stereoselectivity.
This compound: A Theoretical Perspective
This compound possesses a morpholinone core, which is a six-membered ring containing both an oxygen and a nitrogen atom. Similar to the Evans auxiliary, it has a stereocenter and a benzyl group that could potentially direct the stereochemical course of a reaction. The key differences lie in the ring size and the presence of an additional ester functionality.
Theoretically, the N-acylated morpholinone could also be enolized to participate in asymmetric reactions. The benzyl group on the nitrogen would be expected to play a role in facial shielding. However, the larger and more flexible six-membered morpholinone ring, compared to the five-membered oxazolidinone ring of the Evans auxiliary, might lead to a less rigid transition state. This could potentially result in lower diastereoselectivities. The presence of the methyl carboxylate at the C3 position introduces another chiral center and a potential coordination site for metal ions, which could either enhance or interfere with the desired stereocontrol. Without experimental data, the precise impact of these structural features on the performance of this morpholinone derivative as a chiral auxiliary remains speculative.
Experimental Protocols
Detailed and reliable experimental procedures are fundamental to achieving high stereoselectivity in asymmetric synthesis. Below is a representative protocol for an asymmetric aldol reaction using an Evans auxiliary.
Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary
-
Acylation of the Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise.
-
After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added.
-
The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The N-acyl oxazolidinone is purified by column chromatography.
-
-
Asymmetric Aldol Reaction:
-
The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
Dibutylboron triflate (1.1 eq.) is added, followed by the dropwise addition of diisopropylethylamine (1.2 eq.). The solution is stirred for 30 minutes.
-
The reaction is cooled to -78 °C, and the aldehyde (1.2 eq.) is added.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched with a pH 7 buffer and methanol. The product is extracted and purified.
-
-
Cleavage of the Auxiliary:
-
The aldol adduct is dissolved in a mixture of THF and water.
-
Lithium hydroxide (or other suitable reagents for cleavage to the acid, alcohol, or ester) is added, and the mixture is stirred until the reaction is complete.
-
The chiral auxiliary can be recovered and recycled.
-
Visualization of Reaction Workflows
The following diagrams illustrate the general workflows for asymmetric reactions using the Evans auxiliary and a hypothetical workflow for the morpholinone-based auxiliary.
Conclusion
The Evans oxazolidinone auxiliaries are a highly reliable and extensively validated class of chiral auxiliaries that provide excellent stereocontrol in a variety of asymmetric reactions. Their rigid five-membered ring structure and the effective steric shielding provided by the C4 substituent lead to high diastereoselectivities and yields, making them a preferred choice for many applications in academic and industrial research.
In contrast, this compound remains a largely unexplored candidate as a chiral auxiliary for asymmetric enolate chemistry. While its structure possesses the necessary chiral elements for stereodifferentiation, the lack of experimental data prevents a direct and objective performance comparison with the Evans auxiliary. Further research is required to determine the efficacy of this and other morpholinone-based systems in asymmetric synthesis. For researchers and drug development professionals seeking a robust and predictable method for asymmetric synthesis, the Evans auxiliaries currently represent the more established and dependable option.
Diastereoselectivity of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate vs other chiral auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily impart chirality to a substrate, directing subsequent chemical transformations to afford a desired stereoisomer with high selectivity. This guide provides a comparative overview of the diastereoselectivity of several prominent chiral auxiliaries in key synthetic transformations, with a focus on contrasting established auxiliaries with the less documented methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate.
While extensive data exists for auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Schöllkopf's bis-lactim ethers, a comprehensive search of the scientific literature did not yield specific experimental data on the diastereoselectivity of this compound in common asymmetric reactions. This guide will therefore present the available quantitative data for the established auxiliaries to serve as a benchmark and discuss the structural characteristics of the morpholinone-based auxiliary in the context of its potential applications.
Comparison of Diastereoselectivity in Key Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily judged by the level of diastereoselectivity it induces in a given reaction. The following tables summarize the performance of several widely used chiral auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions. The diastereoselectivity is typically reported as a diastereomeric ratio (dr) or diastereomeric excess (de).
Table 1: Asymmetric Alkylation of Enolates
| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereoselectivity (dr or de) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Benzyl bromide | NaHMDS | THF | -78 | >99:1 dr |
| (4R)-4-Isopropyl-2-oxazolidinone (Evans' Auxiliary) | Methyl iodide | LDA | THF | -78 | 95:5 dr |
| (1R)-(+)-2,10-Camphorsultam (Oppolzer's Sultam) | Allyl bromide | NaHMDS | THF | -78 | >98% de |
| (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's Auxiliary) | Benzyl bromide | n-BuLi | THF | -78 | >95% de[1] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | Diastereoselectivity (dr) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | >99:1 (syn) |
| (4R)-4-Isopropyl-2-oxazolidinone (Evans' Auxiliary) | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 99:1 (syn) |
| (1R)-(+)-2,10-Camphorsultam (Oppolzer's Sultam) | Isobutyraldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 98:2 (anti) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Asymmetric Diels-Alder Reactions
| Chiral Auxiliary (on Dienophile) | Diene | Lewis Acid | Solvent | Temp (°C) | Diastereoselectivity (% de) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) (N-acryloyl) | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 91 (endo) |
| (1R)-(+)-2,10-Camphorsultam (Oppolzer's Sultam) (N-acryloyl) | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | >99 (endo) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the application of the benchmark chiral auxiliaries.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.05 eq) and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added dropwise. The reaction is stirred at -78 °C for 4 hours before being quenched with saturated aqueous NH₄Cl. The mixture is warmed to room temperature and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
3. Auxiliary Removal: The alkylated product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added sequentially. The mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched by the addition of aqueous Na₂SO₃. The product is extracted with ethyl acetate, and the chiral auxiliary can be recovered from the aqueous layer. The organic layer is dried, concentrated, and the resulting chiral carboxylic acid is purified.
Visualization of Asymmetric Synthesis Principles
The stereochemical outcome of these reactions is often rationalized by considering the formation of a rigid, chelated transition state that directs the approach of the electrophile.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Simplified model of a chelated lithium enolate directing alkylation.
Discussion on this compound
This compound is a chiral building block derived from (S)-serine. Its structure incorporates a lactam moiety, which is a common feature in many chiral auxiliaries. The benzyl group on the nitrogen atom and the ester group at the 3-position provide handles for derivatization and cleavage.
Structurally, this auxiliary shares features with pyroglutamic acid derivatives, which are also known to be effective chiral auxiliaries. The rigid five-membered ring of pyroglutamic acid derivatives helps to create a well-defined chiral environment around the reacting center. Similarly, the morpholinone ring of the target compound, while being a six-membered ring, can adopt a chair or boat conformation that could effectively shield one face of an enolate derived from the acylated auxiliary.
The benzyl group on the nitrogen is a common bulky substituent used in chiral auxiliaries to control the direction of electrophilic attack. It is plausible that acylation of the nitrogen, followed by enolization of the ester at the 3-position, could lead to a system capable of high diastereoselectivity in reactions such as alkylations. However, without experimental data, the efficiency and stereochemical preference of such reactions remain speculative.
Conclusion
Evans' oxazolidinones and Oppolzer's sultams are well-established and highly reliable chiral auxiliaries that consistently provide excellent levels of diastereoselectivity in a wide range of asymmetric transformations. Their performance is well-documented, and their application is supported by robust experimental protocols. Schöllkopf's auxiliary is particularly effective for the asymmetric synthesis of α-amino acids.[1]
In contrast, while this compound possesses structural features that suggest its potential as a chiral auxiliary, there is a notable absence of published experimental data to substantiate its performance in key asymmetric reactions. For researchers and professionals in drug development, the choice of a chiral auxiliary often depends on predictability and reliability. Based on the currently available information, the established auxiliaries remain the more prudent choice for achieving high diastereoselectivity. Further research into the applications of morpholinone-based auxiliaries like this compound is warranted to explore their potential and expand the toolkit of synthetic chemists.
References
Determining Enantiomeric Purity: A Comparative Guide for Products of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the development of chiral pharmaceuticals. This guide provides a comprehensive comparison of two primary analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for determining the enantiomeric excess of products derived from the versatile chiral building block, Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.
This guide presents objective comparisons of the performance of these methods, supported by experimental data from closely related compounds, and provides detailed methodologies for key experiments.
At a Glance: Chiral HPLC vs. NMR Spectroscopy
The selection of an analytical technique for determining enantiomeric excess is often guided by factors such as the nature of the analyte, required sensitivity, sample throughput, and available instrumentation. Both Chiral HPLC and NMR Spectroscopy offer robust solutions, each with distinct advantages and principles. Chiral HPLC physically separates enantiomers on a chiral stationary phase (CSP), resulting in different retention times. In contrast, chiral NMR spectroscopy typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers in solution, allowing for their quantification without physical separation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | ¹H NMR with Chiral Derivatizing/Solvating Agent |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of diastereomeric complexes in solution, leading to distinct NMR signals. |
| Primary Output | Chromatogram with separated peaks for each enantiomer. | ¹H NMR spectrum showing separate signals for specific protons of the two diastereomers. |
| Quantitative Data | Enantiomeric excess (ee) calculated from the integrated peak areas. | Enantiomeric excess (ee) determined from the integration of resolved signals. |
| Sensitivity | Generally high, capable of detecting minor enantiomers at low levels (e.g., <1%). | Generally lower, typically reliable for ee values up to ~98%. |
| Sample Throughput | Moderate; each analysis requires a specific run time. | High; spectra can be acquired rapidly (minutes per sample). |
| Instrumentation | Requires an HPLC system with a specialized chiral column and a suitable detector (e.g., UV). | Requires a standard NMR spectrometer. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Often straightforward, involving the addition of a suitable chiral agent. |
| Sample Recovery | Non-destructive; the sample can be collected after detection. | Non-destructive; the sample can be recovered after analysis. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation in time as they pass through the column. For derivatives of this compound, polysaccharide-based CSPs are particularly effective.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of a product derived from this compound using a chiral stationary phase.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® OJ)
-
HPLC-grade solvents (e.g., heptane, isopropanol, ethanol)
-
Amine modifier (e.g., dimethylethylamine - DMEA)
-
Sample dissolved in a suitable solvent
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., heptane/isopropanol or heptane/ethanol). Add a small amount of an amine modifier (e.g., 0.2% DMEA) to improve peak shape and resolution, especially for basic compounds.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the dissolved sample onto the column.
-
Data Acquisition: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively).
Performance Data for Structurally Related Benzyl Morpholine Derivatives
| Chiral Stationary Phase | Mobile Phase | Analyte | Retention Time (min) |
| Chiralcel® OD | Heptane/Ethanol/DMEA (40/60/0.2) | (2S)-2-((S)-[2-fluorophenyl]{[2-methoxyphenyl]thio}methyl)morpholine | 10.41 |
| Chiralcel® OD | Heptane/Isopropanol/DMEA (20/80/0.2) | (2S)-2-((S)-[4-methylphenyl]{[2-methoxyphenyl]thio}methyl)morpholine | 9.70 |
| Chiralpak® AD | Heptane/Ethanol/DMEA (85/15/0.2) | (2S)-2-((S)-[phenyl]{[2-chlorophenyl]thio}methyl)morpholine | 7.55 |
| Chiralpak® OJ | Heptane/Ethanol/DMEA (40/60/0.2) | (2S)-2-((S)-[phenyl]{[2-methylphenyl]thio}methyl)morpholine | 8.86 |
Data sourced from a patent for benzyl morpholine derivatives, illustrating typical conditions and outcomes.[1]
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for developing a chiral HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and convenient alternative for determining enantiomeric excess without the need for chromatographic separation. The method typically involves the use of a chiral derivatizing agent (CDA), such as Mosher's acid, or a chiral solvating agent (CSA) to convert the enantiomers into diastereomers or diastereomeric complexes in situ. These diastereomers exhibit distinct signals in the NMR spectrum, the integration of which allows for the calculation of the ee.
Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent (Mosher's Acid)
Objective: To determine the enantiomeric excess of a product derived from this compound by forming diastereomeric Mosher esters and analyzing the ¹H NMR spectrum.
Materials:
-
NMR spectrometer (400 MHz or higher)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
The chiral analyte (e.g., a hydroxyl-containing derivative of the starting material)
-
(R)- or (S)-Mosher's acid chloride ((R)- or (S)-MTPA-Cl)
-
A suitable base (e.g., pyridine or DMAP)
-
Anhydrous solvent for the reaction (e.g., dichloromethane)
Procedure:
-
Derivatization: In a small, dry vial, dissolve the chiral alcohol (1.0 equivalent) in the anhydrous solvent. Add the base (e.g., pyridine, ~2-3 equivalents) followed by Mosher's acid chloride (1.1-1.2 equivalents). Let the reaction proceed to completion at room temperature.
-
Work-up: Quench the reaction and purify the resulting diastereomeric esters by passing them through a short plug of silica gel to remove excess reagents.
-
Sample Preparation for NMR: Dissolve the purified diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃) and transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Integrate these signals accurately. Calculate the enantiomeric excess using the formula: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 (where Integral₁ and Integral₂ are the integration values for the signals of the major and minor diastereomers, respectively).
Performance Data for Structurally Related Morpholine Carboxamides
A study on the enantioselective synthesis of morpholine syn-α-methyl-β-hydroxycarboxamides utilized ¹H-NMR and ¹⁹F-NMR analysis of their Mosher esters to determine the enantiomeric excess.[2] This demonstrates the applicability of this method to complex morpholine structures. For many amino acid benzyl esters, which are structurally analogous to the target molecule, ¹H NMR in the presence of (R)-Mosher acid has been shown to provide efficient enantiodifferentiation, allowing for the accurate determination of ee values up to 98%.[3]
Logical Relationship in NMR-based ee Determination
Caption: The principle of ee determination by NMR using a chiral auxiliary.
Conclusion
Both Chiral HPLC and NMR Spectroscopy are powerful and reliable techniques for determining the enantiomeric excess of products derived from this compound.
-
Chiral HPLC is the method of choice when high sensitivity and baseline separation are required, or when the absolute configuration needs to be determined by comparison with an authentic sample. It is particularly advantageous for routine quality control where a validated method is in place.
-
NMR Spectroscopy with chiral auxiliaries is ideal for rapid screening, reaction monitoring, and situations where method development for HPLC would be too time-consuming. Its ease of implementation and high throughput make it a valuable tool in a research and development setting.
The optimal choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the stage of the research or development process. For robust and unambiguous results, the use of both techniques for cross-validation is highly recommended.
References
- 1. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Duel: Unmasking the Chiral Twins (R)- and (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
A Comparative Guide for Researchers
In the realm of chiral molecules, enantiomers present a unique challenge and opportunity. As non-superimposable mirror images, (R)- and (S)-enantiomers often exhibit identical physical and chemical properties in an achiral environment. However, their distinct three-dimensional arrangements can lead to profoundly different biological activities. This guide provides a comparative overview of the spectroscopic techniques used to distinguish between the (R) and (S) enantiomers of 4-Benzyl-5-oxomorpholine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.
While specific experimental data for these particular enantiomers is not widely published, this guide outlines the expected spectroscopic behavior based on fundamental principles of stereochemistry and molecular spectroscopy. The focus will be on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy.
Expected Spectroscopic Data Summary
The following tables summarize the anticipated outcomes when analyzing the (R) and (S) enantiomers of 4-Benzyl-5-oxomorpholine-3-carboxylate using various spectroscopic methods.
| Spectroscopic Technique | (R)-4-Benzyl-5-oxomorpholine-3-carboxylate | (S)-4-Benzyl-5-oxomorpholine-3-carboxylate | Key Differentiator |
| ¹H & ¹³C NMR (achiral solvent) | Identical spectra expected | Identical spectra expected | None |
| ¹H & ¹³C NMR (chiral solvent or with chiral shift reagent) | Distinct chemical shifts and coupling constants | Distinct chemical shifts and coupling constants | Diastereomeric interactions |
| Infrared (IR) Spectroscopy | Identical spectra expected | Identical spectra expected | None |
| Circular Dichroism (CD) Spectroscopy | Non-zero CD spectrum with a specific sign (positive or negative Cotton effect) | Non-zero CD spectrum with an opposite sign (negative or positive Cotton effect) | Opposite absorption of circularly polarized light |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent standard procedures for the spectroscopic analysis of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
-
Sample Preparation: Prepare separate, identical concentration solutions of the (R) and (S) enantiomers in a standard deuterated solvent (e.g., CDCl₃).
-
Initial Analysis: Acquire standard ¹H and ¹³C NMR spectra for both samples. The spectra are expected to be identical.
-
Introduction of Chiral Solvating Agent (CSA): To each NMR tube, add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Data Acquisition: Re-acquire the ¹H and ¹³C NMR spectra for both samples containing the CSA.
-
Analysis: Compare the spectra of the two enantiomers. The formation of transient diastereomeric complexes with the CSA will induce chemical shift differences (non-equivalence) for corresponding protons and carbons in the (R) and (S) enantiomers.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare solutions of known concentration for both the (R) and (S) enantiomers in a suitable transparent solvent (e.g., methanol or acetonitrile). The solvent should not absorb in the spectral region of interest.
-
Instrument Setup: Calibrate the CD spectrometer according to the manufacturer's instructions.
-
Data Acquisition: Record the CD spectrum for each enantiomer over a relevant wavelength range (typically in the UV region for this type of molecule, e.g., 190-400 nm).
-
Data Processing: Subtract the spectrum of the solvent from the sample spectra.
-
Analysis: Compare the CD spectra of the (R) and (S) enantiomers. They are expected to be mirror images of each other, exhibiting opposite Cotton effects (positive and negative peaks at the same wavelengths).
Visualizing the Workflow and Principles
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic comparison and the underlying principle of enantiomeric distinction.
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
Caption: Principle of spectroscopic distinction between enantiomers.
Benchmarking Morpholinone-Based Chiral Auxiliaries: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. This guide provides an objective comparison of the performance of morpholinone-based chiral auxiliaries against other established alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid in the rational design of synthetic routes.
Chiral auxiliaries are indispensable tools for controlling stereochemistry in the synthesis of enantiomerically pure compounds. While Evans' oxazolidinones and other auxiliaries have been extensively studied and widely adopted, morpholinone-based auxiliaries are emerging as a valuable class of chiral controllers. This guide benchmarks their performance in key asymmetric transformations, providing a direct comparison with commonly used auxiliaries.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is determined by its ability to confer high stereoselectivity, provide good chemical yields, and be readily attached and cleaved from the substrate. The following tables summarize the performance of morpholinone-based auxiliaries in comparison to other well-established chiral auxiliaries in asymmetric aldol, alkylation, and Diels-Alder reactions.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The diastereoselectivity and enantioselectivity of this reaction are critically influenced by the choice of chiral auxiliary.
Table 1: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |
| Morpholinone Carboxamide | Propionaldehyde | >19:1 | >95% | 85 |
| Morpholinone Carboxamide | Isobutyraldehyde | >19:1 | >95% | 88 |
| Morpholinone Carboxamide | Benzaldehyde | >19:1 | >95% | 92 |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 | >99% | 80-95[1] |
| Oppolzer's Camphorsultam | Isobutyraldehyde | 95:5 | >98% | 85 |
Data for Morpholinone Carboxamide from (Ipc)2BOTf-mediated reactions.
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates derived from chiral auxiliaries is a powerful method for the stereoselective synthesis of α-substituted chiral carboxylic acids and their derivatives.
Table 2: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) |
| N-Acyl Morpholinone | Benzyl bromide | Data not available | Data not available |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 | 92[1] |
| Myers' Pseudoephedrine Amide | Benzyl bromide | 99:1 | - |
| SAMP/RAMP Hydrazone | Iodomethane | >95:5 | 90 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings with high stereocontrol. The facial selectivity is often dictated by the chiral auxiliary.
Table 3: Performance in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Yield (%) |
| N-Acryloyl Morpholinone | Cyclopentadiene | N-Acryloyl Morpholinone | Data not available | Data not available |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl Oxazolidinone | >100:1 | 81 |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl Camphorsultam | 98.5:1.5 | 81 |
Quantitative performance data for morpholinone-based chiral auxiliaries in asymmetric Diels-Alder reactions is not extensively documented in the surveyed literature. The table presents data for widely used auxiliaries for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of chiral auxiliaries.
General Procedure for Asymmetric Aldol Reaction of N-Acyl Morpholinones
This protocol is based on the (Ipc)₂BOTf-mediated aldol reaction of morpholine carboxamides.
1. Enolate Formation:
-
To a solution of the N-acyl morpholinone (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂) at 0 °C is added diisopropylethylamine (2.5 equiv).
-
The solution is cooled to -78 °C, and (-)-(Ipc)₂BOTf (2.2 equiv) is added dropwise. The mixture is stirred at -78 °C for 30 minutes and then at 0 °C for 30 minutes.
2. Aldol Addition:
-
The reaction mixture is cooled to -78 °C, and the aldehyde (1.5 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours, followed by stirring at 0 °C for 1 hour.
3. Work-up and Purification:
-
The reaction is quenched by the addition of a pH 7 buffer.
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Cleavage of the Morpholinone Auxiliary
The removal of the morpholinone auxiliary is a critical step to isolate the desired chiral product.
1. Hydrolytic Cleavage (to yield the carboxylic acid):
-
The N-acyl morpholinone adduct is dissolved in a mixture of THF and water (e.g., 3:1).
-
Lithium hydroxide (LiOH) (2-4 equiv) and hydrogen peroxide (H₂O₂) (4-8 equiv) are added at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The excess peroxide is quenched with sodium sulfite.
-
The chiral auxiliary can be recovered by extraction with an organic solvent.
-
The aqueous layer is acidified (e.g., with 1 M HCl) and the chiral carboxylic acid is extracted with an organic solvent.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) illustrate the key processes and decision-making workflows in the application of chiral auxiliaries.
Caption: General workflow for asymmetric synthesis using a morpholinone-based chiral auxiliary.
Caption: Key steps in the (Ipc)2BOTf-mediated asymmetric aldol reaction.
References
Literature review of chiral auxiliaries for asymmetric amino acid synthesis
A Comprehensive Guide to Chiral Auxiliaries for Asymmetric Amino Acid Synthesis
In the landscape of modern organic chemistry, the asymmetric synthesis of amino acids remains a cornerstone of research, particularly in the development of novel therapeutics and biologically active molecules. Chiral auxiliaries offer a robust and reliable strategy to control stereochemistry during carbon-carbon bond formation, enabling the synthesis of enantiomerically pure α-amino acids. This guide provides a comparative overview of the most prominent chiral auxiliaries employed for this purpose, with a focus on their performance, supported by experimental data, and detailed methodologies.
General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental concept behind using a chiral auxiliary is the temporary attachment of a chiral molecule to a prochiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, typically by sterically shielding one face of the molecule. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.
Caption: General workflow for asymmetric amino acid synthesis using a chiral auxiliary.
Performance Comparison of Common Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity it imparts in the key bond-forming step, the overall yield of the desired amino acid, and the ease of its attachment and removal. Below is a summary of the performance of several widely used chiral auxiliaries in the asymmetric alkylation of glycine enolates.
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) (%) | Overall Yield (%) | Reference |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) | Propyl Iodide | >99:1 | >99 | ~70-80 | [1] |
| Schöllkopf's Bis-Lactim Ether ((S)-Valine derived) | Propyl Iodide | ≥95:5 | >95 | ~60-75 | [1][2][3] |
| Oppolzer's Camphorsultam | Alkyl Halides | High | High | - | [4][5] |
| Myers' Pseudoephedrine Amide ((+)-Pseudoephedrine) | Propyl Iodide | ≥98:2 | >99 | ~75-85 | [1][6] |
Note: The data presented are typical values and can vary depending on the specific substrate, electrophile, and reaction conditions.
In-Depth Look at Prominent Chiral Auxiliaries
Evans' Oxazolidinones
Evans' oxazolidinone auxiliaries are among the most reliable and widely used for asymmetric synthesis.[7][8] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of reactions, including alkylations and aldol reactions.[9][10] The stereochemical outcome is predictable, arising from a rigid chelated enolate where one face is effectively blocked by the substituent on the oxazolidinone ring.[9][11]
Caption: Simplified model of stereocontrol in Evans' auxiliary-mediated alkylation.
Schöllkopf's Bis-Lactim Ethers
The Schöllkopf method utilizes a bis-lactim ether derived from a cyclic dipeptide of glycine and a chiral amino acid, typically valine.[2][3] Deprotonation of the glycine unit creates a nucleophilic center, and the bulky side chain of the chiral amino acid (e.g., isopropyl from valine) shields one face of the resulting anion, directing the approach of an electrophile to the opposite face.[2] This method consistently yields high enantiomeric excesses.[2]
Oppolzer's Camphorsultams
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries derived from camphor.[4] They are known for their high crystallinity, which can facilitate the purification of diastereomeric products. These auxiliaries have been successfully applied in a range of asymmetric transformations, including the synthesis of cyclic α- and β-amino acids.[5]
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, developed by Myers, offers a practical and highly efficient route to a wide array of enantiomerically pure α-amino acids.[6][12] The auxiliary is readily available and can be easily attached to a glycine unit. The subsequent alkylation of the amide enolate proceeds with excellent diastereoselectivity.[12] A key advantage is the straightforward removal of the auxiliary under mild conditions.[13]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these methodologies.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[14]
-
Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add bromoacetyl bromide (1.1 eq.) and stir the reaction mixture at 0 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and purify by flash column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes.
-
Add the alkyl halide (e.g., propyl iodide, 1.2 eq.) and continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by flash column chromatography.
-
-
Cleavage of the Auxiliary and Recovery:
-
Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add hydrogen peroxide (4.0 eq.) followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 eq.).
-
Stir at 0 °C for 2-4 hours.
-
Quench excess peroxide with an aqueous solution of sodium sulfite.
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to extract the chiral auxiliary.
-
The aqueous layer contains the desired amino acid, which can be isolated after appropriate workup.
-
Protocol 2: Asymmetric Alkylation via the Schöllkopf Method[2][3]
-
Formation of the Bis-Lactim Ether:
-
A dipeptide derived from glycine and (R)-valine is cyclized to form a 2,5-diketopiperazine.
-
This cyclic dipeptide is then treated with an O-methylating agent (e.g., trimethyloxonium tetrafluoroborate) to yield the bis-lactim ether.
-
-
Diastereoselective Alkylation:
-
The bis-lactim ether is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as n-butyllithium (n-BuLi), is added to deprotonate the prochiral position on the glycine unit.
-
The electrophile (alkyl iodide) is then added, and the reaction is stirred until completion.
-
-
Hydrolysis and Product Isolation:
-
The reaction is quenched, and the alkylated bis-lactim ether is isolated.
-
Mild acidic hydrolysis cleaves the dipeptide, yielding the methyl ester of the newly synthesized amino acid and the methyl ester of valine, which can be separated.
-
Protocol 3: Asymmetric Alkylation using a Myers' Pseudoephedrine Auxiliary[1][15]
-
Amide Formation:
-
React (+)-pseudoephedrine with a glycine derivative (e.g., an acyl chloride or ester) to form the corresponding amide.
-
-
Diastereoselective Alkylation:
-
Dissolve the pseudoephedrine amide and lithium chloride (~6 eq.) in THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.95–2.2 eq.) to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.5-4.0 eq.) to the cold enolate solution.
-
Stir the reaction at 0 °C for 1-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract and purify the product.
-
-
Auxiliary Cleavage:
-
The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating in a mixture of water and dioxane. This method often results in a salt-free amino acid product.[12]
-
Conclusion
The choice of a chiral auxiliary for asymmetric amino acid synthesis depends on several factors, including the desired amino acid, the availability and cost of the auxiliary, and the specific reaction conditions. Evans' oxazolidinones, Schöllkopf's bis-lactim ethers, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides all represent powerful and well-established methods that provide high levels of stereocontrol. The experimental data and protocols provided in this guide offer a starting point for researchers to select and implement the most suitable strategy for their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the recyclability of the 4-Benzyl-5-oxomorpholine chiral auxiliary
In the realm of asymmetric synthesis, the economic and environmental viability of a synthetic route is as critical as its chemical efficiency. Chiral auxiliaries, indispensable tools for inducing stereoselectivity, can significantly contribute to the cost and waste of a process if not efficiently recycled. This guide provides a comparative assessment of the recyclability of the 4-Benzyl-5-oxomorpholine chiral auxiliary against established alternatives, namely Evans' oxazolidinone and pseudoephedrine-based auxiliaries. The comparison is based on established chemical principles and available experimental data for the alternatives, providing a framework for evaluating the target auxiliary.
Performance Comparison of Chiral Auxiliary Recyclability
| Chiral Auxiliary | Typical Cleavage Method | Typical Recovery Yield (%) | Remarks |
| 4-Benzyl-5-oxomorpholine | Hydrolysis (Proposed) | Not Reported | Recovery would depend on the stability of the morpholinone ring to hydrolytic conditions. |
| Evans' Oxazolidinone | Hydrolysis (e.g., LiOH/H₂O₂) | >90% | A widely used and highly recyclable auxiliary.[1] |
| Pseudoephedrine | Hydrolysis (Acidic or Basic) | High (often >90%) | Can be recycled multiple times without significant loss of performance.[2] |
| Oppolzer's Sultam | Hydrolysis or Reductive Cleavage | 71-79% (crude), 48-56% (after recrystallization) | Amenable to continuous flow recycling processes.[3][4] |
Experimental Protocols for Chiral Auxiliary Cleavage and Recovery
Detailed experimental procedures are crucial for the successful recovery and reuse of chiral auxiliaries. Below are established protocols for Evans' and pseudoephedrine auxiliaries, and a proposed protocol for the 4-Benzyl-5-oxomorpholine auxiliary based on its chemical structure.
Protocol 1: Cleavage and Recovery of Evans' Oxazolidinone Auxiliary
This protocol describes the hydrolytic cleavage of an N-acyl Evans' oxazolidinone.
Materials:
-
N-acylated oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acylated oxazolidinone in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add lithium hydroxide followed by the dropwise addition of hydrogen peroxide.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether to remove the chiral product.
-
The aqueous layer containing the lithium salt of the oxazolidinone can be treated to recover the auxiliary.
-
To recover the auxiliary, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) after acidification.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the recovered chiral auxiliary.
Protocol 2: Cleavage and Recovery of Pseudoephedrine Auxiliary
This protocol outlines the acidic hydrolysis of a pseudoephedrine amide.[2]
Materials:
-
Pseudoephedrine amide
-
Dioxane
-
Sulfuric acid (e.g., 6N)
-
Water
-
Diethyl ether
-
Sodium hydroxide (e.g., 6N)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pseudoephedrine amide in a mixture of dioxane and sulfuric acid.
-
Heat the reaction mixture to reflux until the amide cleavage is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. The organic layer contains the carboxylic acid product.
-
Basify the aqueous layer to a pH > 12 with sodium hydroxide.
-
Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the pseudoephedrine.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude pseudoephedrine can be further purified by recrystallization.[2]
Protocol 3: Proposed Cleavage and Recovery of 4-Benzyl-5-oxomorpholine Auxiliary
This proposed protocol is based on standard amide hydrolysis procedures.
Materials:
-
N-acylated 4-Benzyl-5-oxomorpholine
-
Methanol or Dioxane
-
Aqueous strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH)
-
Organic solvent (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate (for acid hydrolysis)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acylated 4-Benzyl-5-oxomorpholine in a suitable solvent like methanol or dioxane.
-
Add the aqueous acid or base.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was used, acidify the mixture. If acidic hydrolysis was used, neutralize with a base.
-
Extract the mixture with an organic solvent to isolate the carboxylic acid product.
-
The aqueous layer containing the protonated (after acidic hydrolysis) or free (after basic hydrolysis and extraction) 4-Benzyl-5-oxomorpholine would then be treated for its recovery.
-
For recovery after acidic hydrolysis, basify the aqueous layer and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude auxiliary can be purified by chromatography or recrystallization.
Visualizing the Chiral Auxiliary Workflow
To better understand the role and recycling process of chiral auxiliaries in asymmetric synthesis, the following diagrams illustrate the general experimental workflow and the logical steps involved in the recovery process.
References
Comparative Analysis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate and its Racemic Form
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Chiral Intermediate
In the synthesis of complex pharmaceutical agents, the chirality of intermediates is a critical parameter influencing the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a key chiral building block, and its racemic alternative, Methyl (rac)-4-Benzyl-5-oxomorpholine-3-carboxylate. This document outlines typical quality attributes, detailed analytical methodologies for their verification, and graphical representations of experimental workflows to aid in the selection of the most suitable material for your research and development needs.
Data Presentation: A Side-by-Side Comparison
The quality of a chiral intermediate is defined by its chemical purity and, most importantly, its enantiomeric purity. Below is a summary of typical specifications for both the enantiomerically pure (S)-form and the racemic mixture.
Table 1: Comparison of Typical Product Specifications
| Parameter | This compound | Methyl (rac)-4-Benzyl-5-oxomorpholine-3-carboxylate |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (by HPLC) | ≥ 97% | ≥ 97% |
| Enantiomeric Excess (e.e.) | ≥ 98% | Not Applicable (1:1 mixture of (S) and (R) enantiomers) |
| Melting Point | 105-107°C[1] | Not specified |
| Molecular Formula | C₁₃H₁₅NO₄[2] | C₁₃H₁₅NO₄[2] |
| Molecular Weight | 249.26 g/mol | 249.26 g/mol |
| CAS Number | 1235181-00-6 | 106910-81-0 |
Experimental Protocols: Ensuring Quality and Purity
To verify the specifications outlined above, a series of analytical tests are performed. The following are detailed protocols for the key experiments cited.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main component from any process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of Acetonitrile to obtain a 1 mg/mL solution.
-
Procedure: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Enantiomeric Excess (e.e.) Determination by Chiral HPLC
This is a critical test to confirm the enantiomeric purity of the (S)-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel® OD-H or similar).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase. For the racemic standard, dissolve Methyl (rac)-4-Benzyl-5-oxomorpholine-3-carboxylate in the mobile phase.
-
Procedure: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Subsequently, inject the (S)-enantiomer sample. The enantiomeric excess is calculated using the following formula: e.e. (%) = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure of Methyl 4-Benzyl-5-oxomorpholine-3-carboxylate.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Quality control workflow for the analysis of the chiral intermediate.
References
Safety Operating Guide
Proper Disposal of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate is essential to ensure a safe working environment and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[1] All handling of waste containing this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Characterization: Based on the Globally Harmonized System (GHS) classifications for similar morpholine derivatives, this compound should be treated as hazardous waste.[2] Potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation.[2]
-
Waste Segregation:
-
Liquid Waste: Collect all unused or waste solutions of this compound in a dedicated, sealed, and properly labeled waste container.[3] Avoid mixing with other chemical waste streams unless compatibility has been verified to prevent potentially hazardous reactions.[3]
-
Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, and empty containers, must be considered hazardous waste and collected in a separate, clearly labeled solid waste container.[3]
-
-
Containerization:
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
-
Storage:
-
Disposal:
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for hazardous waste handling.
| Parameter | Guideline | Source |
| Container Type | High-Density Polyethylene (HDPE) or other chemically resistant materials | [1] |
| Labeling Requirements | "Hazardous Waste", Full Chemical Name, Hazard Information, Accumulation Start Date | [1][3] |
| Storage Location | Designated, secure, and well-ventilated area with secondary containment | [3] |
| Prohibited Disposal | Drain or regular trash disposal | [1] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemical waste and are informed by the safety data for structurally similar compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before working with Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, it is crucial to understand its potential hazards. Based on available data, this compound is associated with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Personal Protective Equipment (PPE) Summary
A risk assessment should be performed to determine the appropriate level of PPE required for the specific procedures being undertaken. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield.[3][4] | Chemical-resistant gloves (e.g., nitrile), a lab coat, and consideration for a chemical-resistant apron.[3][5] | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator may be necessary.[5] |
| Conducting reactions and transfers | Chemical safety goggles and a face shield.[3][4] | Double gloving with chemotherapy-grade gloves, a polyethylene-coated polypropylene gown, and shoe covers.[4] | All manipulations should occur within a certified chemical fume hood. |
| Handling spills | Chemical safety goggles and a face shield.[5] | Chemical-resistant gloves, disposable gown, and shoe covers.[5] | A NIOSH-approved respirator with an appropriate cartridge is required.[6] |
| Waste disposal | Chemical safety goggles. | Chemical-resistant gloves and a lab coat.[3] | To be performed in a well-ventilated area, preferably a fume hood. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Caption: Workflow for handling this compound.
Operational and Disposal Plans
Spill Procedures:
In the event of a spill, the area should be evacuated immediately.[5] Ensure the area is well-ventilated to disperse any vapors.[5] The spill should be contained using an inert absorbent material like vermiculite or sand.[5] The absorbed material must then be carefully collected into a labeled, sealed container for hazardous waste disposal.[5]
Waste Disposal:
All materials that have come into contact with this compound, including contaminated gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[5] Liquid waste should be collected in a designated, labeled, and sealed container.[5] It is crucial to avoid mixing this waste with other chemical waste unless their compatibility has been verified.[5]
Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[3][5] These containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.[5][7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
Logical Relationship for Disposal Protocol
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of waste generated from the use of this compound.
Caption: Decision workflow for the disposal of contaminated materials.
References
- 1. Methyl 4-benzyl-5-oxomorpholine-3-carboxylate , 97% , 106910-81-0 - CookeChem [cookechem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. benchchem.com [benchchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. benchchem.com [benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
